H2L5186303
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(Z)-4-[4-[3-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O8/c29-23(12-14-25(31)32)27-17-4-8-19(9-5-17)35-21-2-1-3-22(16-21)36-20-10-6-18(7-11-20)28-24(30)13-15-26(33)34/h1-16H,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/b14-12-,15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFPOTBCYPWQSH-DZDAAMPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O)OC3=CC=C(C=C3)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)OC3=CC=C(C=C3)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
H2L5186303: A Technical Guide to its Mechanism of Action as a Lysophosphatidic Acid Receptor 2 (LPA₂) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA₂), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on intracellular signaling pathways and its therapeutic potential as demonstrated in preclinical models of allergic asthma and spinal cord injury. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research.
Introduction to Lysophosphatidic Acid (LPA) and the LPA₂ Receptor
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[1][2] These receptors are involved in diverse biological processes, including cell proliferation, migration, survival, and inflammation.[1] The LPA₂ receptor subtype is coupled to multiple G protein families, including Gi/o, Gq/11, and G₁₂/₁₃, leading to the activation of various downstream signaling cascades.[3] Dysregulation of LPA signaling, particularly through the LPA₂ receptor, has been linked to the pathophysiology of several diseases, including cancer, fibrosis, and inflammatory conditions such as asthma.[4]
This compound: A Selective LPA₂ Receptor Antagonist
This compound has been identified as a potent and selective antagonist of the LPA₂ receptor. Its selectivity for LPA₂ over other LPA receptor subtypes, particularly LPA₁ and LPA₃, has been characterized in vitro.
Quantitative Data: Receptor Binding and Functional Inhibition
The inhibitory activity of this compound on LPA receptors has been quantified in LPA-elicited calcium mobilization assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency and selectivity for the LPA₂ receptor.
| Receptor Subtype | IC₅₀ (nM) | Reference |
| LPA₂ | 8.9 | |
| LPA₁ | 27354 | |
| LPA₃ | 1230 |
Mechanism of Action: Downstream Signaling Pathways
As an antagonist, this compound competitively binds to the LPA₂ receptor, preventing the binding of the endogenous ligand LPA and subsequently inhibiting the activation of downstream signaling pathways. The primary signaling cascades affected are those coupled to the Gq/11 and G₁₂/₁₃ proteins.
Inhibition of Gq/11-Mediated Calcium Mobilization
Activation of the Gq/11 pathway by LPA leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This compound blocks this LPA-induced calcium mobilization, a key indicator of its antagonistic activity.
Modulation of G₁₂/₁₃-Mediated Rho Signaling
The G₁₂/₁₃ pathway activation by LPA leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This pathway is crucial for cytoskeletal rearrangements, cell migration, and smooth muscle contraction. While direct studies on this compound's effect on the Rho pathway are limited, its antagonism of LPA₂ suggests an inhibitory role in Rho-mediated cellular responses.
Preclinical Efficacy in Allergic Asthma
The therapeutic potential of this compound has been extensively evaluated in a murine model of ovalbumin (OVA)-induced allergic asthma. In this model, this compound demonstrated significant efficacy in suppressing key features of the asthmatic phenotype.
Inhibition of Mast Cell Degranulation
Mast cell degranulation is a critical initiating event in the allergic cascade. This compound has been shown to inhibit antigen-induced degranulation of mast cells in a concentration-dependent manner, as measured by the release of β-hexosaminidase.
Reduction of Airway Inflammation and Hyperresponsiveness
In vivo studies have shown that administration of this compound, particularly before antigen sensitization and challenge, leads to a significant reduction in:
-
Airway hyperresponsiveness to methacholine.
-
Eosinophil and lymphocyte counts in bronchoalveolar lavage fluid (BALF).
-
Levels of Th2 cytokines, including IL-4, IL-5, and IL-13, in both BALF and lung tissue.
-
Mucin production and overall inflammatory scores in the lungs.
Quantitative Data from the OVA-Induced Asthma Model
| Parameter | Effect of this compound Treatment | Percentage Reduction (%) | Reference |
| Eosinophil Count (BALF) | Significant suppression when administered before sensitization and challenge | 60.9 - 63.7 | |
| Lymphocyte Count (BALF) | Significant decrease when administered before sensitization | 70.7 |
Therapeutic Potential in Spinal Cord Injury
Recent studies have highlighted the role of LPA and its receptors in the pathophysiology of spinal cord injury (SCI). The LPA₂ receptor has been identified as a key mediator of the detrimental effects of LPA following injury. While in vivo efficacy studies with this compound in SCI models are not yet published, its characterization as a potent and selective LPA₂ antagonist suggests its potential as a therapeutic agent in this context. Upregulation of LPA₂ transcripts has been observed in the spinal cord after contusion injury, and genetic deletion of the LPA₂ receptor has been shown to enhance motor skills and myelin sparing in mice with SCI.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes a common method for inducing an allergic asthma phenotype in BALB/c mice.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Nebulizer
Procedure:
-
Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject mice with 50 µg of OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS. Control mice receive PBS with alum only.
-
Challenge: On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1-2% OVA in saline for 20-30 minutes using a nebulizer. Control mice are challenged with saline only.
-
Drug Administration: this compound or vehicle is typically administered i.p. at a specified dose either before sensitization, before challenge, or both, depending on the experimental design.
-
Outcome Measures: 24-48 hours after the final challenge, assess airway hyperresponsiveness, collect BALF for cell counts and cytokine analysis, and harvest lung tissue for histology and gene expression analysis.
Mast Cell Degranulation (β-Hexosaminidase) Assay
This assay quantifies mast cell degranulation by measuring the activity of the released enzyme β-hexosaminidase.
Materials:
-
RBL-2H3 cells (rat basophilic leukemia cell line)
-
Anti-dinitrophenyl (DNP) IgE
-
DNP-human serum albumin (HSA)
-
Tyrode's buffer or similar physiological buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
96-well plates
-
Plate reader
Procedure:
-
Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize them with anti-DNP IgE (e.g., 0.5 µg/mL) overnight.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Drug Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Challenge: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) and incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Enzyme Reaction: In a new plate, mix the supernatant with the PNAG substrate solution and incubate for 60 minutes at 37°C.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm. The amount of β-hexosaminidase released is proportional to the level of degranulation.
LPA-Elicited Calcium Mobilization Assay
This assay measures the antagonistic effect of this compound on LPA-induced intracellular calcium release.
Materials:
-
Cells expressing the LPA₂ receptor (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
LPA
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
Procedure:
-
Cell Plating: Plate the LPA₂-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Compound Addition: Add various concentrations of this compound or vehicle to the wells and incubate for a specified period.
-
LPA Stimulation and Measurement: Place the plate in the FLIPR instrument. Inject a solution of LPA to stimulate the cells and simultaneously measure the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in the LPA-induced fluorescence signal.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead compound that acts as a potent and selective antagonist of the LPA₂ receptor. Its mechanism of action involves the inhibition of LPA-induced downstream signaling, leading to the suppression of key pathological processes in inflammatory diseases such as asthma. Further investigation into its efficacy in other LPA₂-mediated conditions, such as spinal cord injury, is warranted. The experimental protocols provided herein offer a foundation for continued research into the pharmacological properties and therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting degranulation via hexosaminidase assay [protocols.io]
An In-depth Technical Guide to the LPA2 Receptor Binding Affinity of H2L5186303
This technical guide provides a comprehensive overview of the lysophosphatidic acid 2 (LPA2) receptor binding characteristics of the antagonist H2L5186303. The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of relevant signaling pathways.
Core Compound Properties and Binding Affinity
This compound is a potent and selective antagonist for the LPA2 receptor.[1] It is a small molecule with the following chemical properties:
| Property | Value |
| Molecular Weight | 488.45 |
| Formula | C26H20N2O8[1] |
| CAS Number | 139262-76-3[1][2] |
The binding affinity and selectivity of this compound have been primarily characterized through functional antagonism in cellular assays.
The inhibitory concentration (IC50) values demonstrate the compound's high potency and selectivity for LPA2 over other LPA receptor subtypes, namely LPA1 and LPA3.[1]
| Receptor Subtype | This compound IC50 (nM) | Selectivity vs. LPA2 |
| LPA2 | 8.9 | 1x |
| LPA1 | 27354 | ~3073x |
| LPA3 | 1230 | ~138x |
Note: These values were determined in an LPA-elicited calcium mobilization assay. The selectivity profile of this compound against LPA4, LPA5, and LPA6 receptors has not been reported.
Experimental Protocols
The characterization of this compound relies on specific in vitro cellular assays. The detailed methodologies for key experiments are provided below.
This assay is a common method to determine the potency of antagonists for Gq-coupled GPCRs like LPA2. The principle involves measuring the inhibition of agonist-induced intracellular calcium release in the presence of the antagonist.
Experimental Workflow:
-
Cell Culture: Cells endogenously or recombinantly expressing the target LPA receptor (e.g., LPA2) are cultured to an appropriate density in multi-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) which exhibits a change in fluorescence intensity upon binding to free intracellular calcium.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist, this compound, for a defined period to allow for receptor binding.
-
Agonist Stimulation: The natural agonist, lysophosphatidic acid (LPA), is added at a fixed concentration (typically EC50 or EC80) to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The antagonist's inhibitory effect is quantified by measuring the reduction in the agonist-induced fluorescence signal. IC50 values are calculated by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
This functional assay assesses the inhibitory effect of this compound on a downstream cellular response mediated by LPA2 signaling in mast cells.
Experimental Workflow:
-
Cell Sensitization: Rat basophilic leukemia cells (RBL-2H3) are sensitized overnight with anti-dinitrophenyl immunoglobulin E (DNP-IgE). This allows IgE to bind to FcεRI receptors on the cell surface.
-
Antagonist Treatment: The sensitized cells are treated with various concentrations of this compound for 30 minutes prior to antigen challenge.
-
Antigen Challenge: Degranulation is induced by challenging the cells with the antigen, dinitrophenyl-human serum albumin (DNP-HSA).
-
Supernatant Collection: After incubation, the cell supernatant is collected. This supernatant contains β-hexosaminidase released from degranulated cells.
-
Enzyme Assay: The β-hexosaminidase activity in the supernatant is measured using a colorimetric substrate. The amount of enzyme released is proportional to the extent of degranulation.
-
Data Analysis: The results are expressed as a percentage of the degranulation observed in the positive control (antigen challenge without antagonist). This compound was shown to inhibit β-hexosaminidase release in a concentration-dependent manner.
LPA2 Receptor Signaling
LPA receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular events. LPA2 couples to multiple heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13, to trigger various downstream signaling cascades. This compound, as an antagonist, blocks the initiation of these pathways by preventing LPA from binding to the receptor.
Key Signaling Pathways Downstream of LPA2 Activation:
-
Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which is the basis for the calcium mobilization assay.
-
Gi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The βγ subunits can also activate other effectors like PLC and ion channels.
-
G12/13 Pathway: Activation of Rho GTPases (e.g., RhoA), which in turn activate Rho-associated kinase (ROCK). This pathway is crucial for cytoskeletal reorganization, stress fiber formation, and cell migration.
The antagonism of these pathways by this compound has been shown to suppress allergic airway inflammation, reduce eosinophil infiltration, and inhibit mast cell degranulation.
References
H2L5186303: A Potent LPA2 Receptor Antagonist and Its Impact on Apoptotic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a member of the G protein-coupled receptor family. Lysophosphatidic acid (LPA) signaling is implicated in a myriad of cellular processes, including cell proliferation, migration, and survival. The LPA2 receptor subtype, in particular, has been shown to play a complex and often context-dependent role in the regulation of apoptosis, or programmed cell death. Dysregulation of apoptotic pathways is a hallmark of numerous diseases, including cancer, making the modulation of these pathways a critical area of therapeutic research. This technical guide provides a comprehensive overview of the effects of this compound on apoptosis, detailing the underlying signaling mechanisms and providing established experimental protocols for its investigation.
Core Concepts: this compound and LPA2 Signaling in Apoptosis
This compound exerts its biological effects by selectively inhibiting the LPA2 receptor. The downstream consequences of this inhibition on apoptosis are multifaceted and can lead to either the induction or prevention of cell death, depending on the cellular context and the prevailing signaling network.
Two primary signaling pathways are recognized to be modulated by LPA2 and, consequently, by this compound:
-
The Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the LPA2 receptor can, in some cellular systems, lead to the stimulation of the MAPK cascade, which includes ERK1/2, p38, and JNK. This pathway can promote apoptosis by influencing the expression and localization of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of executioner caspases. By antagonizing the LPA2 receptor, this compound can block these pro-apoptotic signals.
-
The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Conversely, LPA2 signaling has also been shown to promote cell survival through the activation of the PI3K/Akt pathway. Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic targets, thereby inhibiting apoptosis. In this context, this compound would be expected to inhibit this pro-survival signaling, thus promoting apoptosis.
The dual nature of LPA2 signaling in apoptosis underscores the importance of empirical investigation in specific cellular and disease models to elucidate the precise effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and its effects on apoptosis-related parameters.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Receptor | Value | Assay | Reference |
| IC50 | LPA2 | 8.9 nM | LPA-elicited calcium mobilization | [1] |
| IC50 | LPA3 | 1230 nM | LPA-elicited calcium mobilization | [1] |
| IC50 | LPA1 | 27354 nM | LPA-elicited calcium mobilization | [1] |
Table 2: In Vitro Effects of this compound on Apoptosis
| Cell Line | Treatment | Concentration | Effect | Reference |
| PC12 cells | LPA + LPA2 antagonist | Not Specified | Mitigated LPA-induced neuronal injury and mitochondrial dysfunction | [2][3] |
| PC12 cells | LPA + LPA2 antagonist | Not Specified | Blocked the decrease in Bcl-2 mRNA and protein levels induced by LPA | |
| PC12 cells | LPA + LPA2 antagonist | Not Specified | Blocked the translocation of Bax and the activation of caspase-3 induced by LPA |
Table 3: In Vivo Administration of LPA2 Modulators
| Animal Model | Compound | Dosage | Route of Administration | Effect on Apoptosis | Reference |
| BALB/c Mice (Ovalbumin-Induced Allergic Asthma) | This compound | 1 mg/kg | Intraperitoneal | Not directly assessed in this study | |
| C57BL/6 and LPA1 knockout mice (γ-irradiation-induced apoptosis) | OTP (LPA mimic) | Not Specified | Oral | Reduced apoptotic bodies and activated caspase-3 positive cells (effect absent in LPA2 knockout mice) |
Signaling Pathways and Experimental Workflows
LPA2 Receptor-Mediated Apoptosis Signaling
The following diagram illustrates the dual signaling pathways downstream of the LPA2 receptor that are involved in the regulation of apoptosis. This compound, as an antagonist, would inhibit these pathways.
Experimental Workflow for Assessing this compound-Induced Apoptosis
The following diagram outlines a typical experimental workflow to investigate the effect of this compound on apoptosis in a cancer cell line.
Detailed Experimental Protocols
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton™ X-100 in PBS (Permeabilization Reagent)
-
DNase I and DNase I Buffer (for positive control)
-
TdT Reaction Buffer and TdT Enzyme
-
Labeled dUTPs (e.g., Br-dUTP or fluorescently-labeled dUTP)
-
Staining Buffer (e.g., containing Hoechst for nuclear counterstaining)
-
Coverslips and microscope slides
-
Humidified chamber
Procedure for Cultured Cells on Coverslips:
-
Cell Seeding: Seed cells onto coverslips in a culture plate and culture overnight.
-
Induction of Apoptosis: Treat cells with this compound and/or a known apoptosis inducer for the desired time. Include untreated and vehicle-treated controls.
-
Fixation: Remove the culture medium and wash the cells once with PBS. Add 4% paraformaldehyde and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Add 0.25% Triton™ X-100 in PBS and incubate for 20 minutes at room temperature.
-
Positive Control (Optional): For a positive control well, treat with DNase I solution for 30 minutes at room temperature to induce DNA strand breaks.
-
TdT Reaction: Wash cells twice with deionized water. Add TdT reaction buffer and incubate for 10 minutes at room temperature. Remove the buffer and add the TdT reaction cocktail (containing TdT enzyme and labeled dUTPs). Incubate for 60 minutes at 37°C in a humidified chamber.
-
Staining and Mounting: Wash the cells twice with a wash buffer (e.g., 3% BSA in PBS). Add the staining solution containing a nuclear counterstain. Incubate for 15-30 minutes. Wash the coverslips and mount them onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show a fluorescent signal in the nucleus.
Caspase-3 Colorimetric Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell Lysis Buffer
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
2X Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis: Treat cells as described for the TUNEL assay. After treatment, collect the cells and centrifuge. Resuspend the cell pellet in chilled cell lysis buffer. Incubate on ice for 10-15 minutes. Centrifuge at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Assay Setup: In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells. Adjust the volume of each well to be equal with cell lysis buffer.
-
Reaction Initiation: Add 2X Reaction Buffer containing the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
Western Blot for Bcl-2 and Bax
This method is used to determine the protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, and an anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Prepare cell lysates as described for the caspase-3 assay.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2 and anti-Bax, typically diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bcl-2 and Bax.
Conclusion
This compound is a valuable research tool for investigating the role of the LPA2 receptor in apoptosis. Its high potency and selectivity make it suitable for dissecting the complex signaling pathways that govern programmed cell death. The experimental protocols provided in this guide offer a robust framework for researchers to explore the therapeutic potential of targeting the LPA2 receptor in diseases characterized by aberrant apoptosis. Given the dual role of LPA2 in cell survival and death, careful and systematic investigation in relevant models is paramount to fully understanding the therapeutic implications of this compound.
References
- 1. Lysophosphatidic Acid Induces Apoptosis of PC12 Cells Through LPA1 Receptor/LPA2 Receptor/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lysophosphatidic Acid Induces Apoptosis of PC12 Cells Through LPA1 Receptor/LPA2 Receptor/MAPK Signaling Pathway [frontiersin.org]
- 3. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice [pubmed.ncbi.nlm.nih.gov]
H2L5186303: A Potent LPA2 Antagonist for Cell Cycle Regulation and Induction of Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in various cellular processes, including cell proliferation, survival, and migration. Emerging evidence suggests that targeting the LPA2 signaling pathway with this compound offers a promising therapeutic strategy, particularly in oncology, by modulating cell cycle progression and inducing apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its effects on cell cycle regulation, outlining experimental protocols for its characterization, and presenting available quantitative data.
Introduction to this compound
This compound is a small molecule antagonist that exhibits high selectivity for the LPA2 receptor. Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors, including LPA1, LPA2, and LPA3. The LPA2 receptor, in particular, has been shown to be overexpressed in several cancers and is associated with tumor growth and progression. By blocking the binding of LPA to LPA2, this compound effectively inhibits the downstream signaling cascades that promote cancer cell proliferation and survival.
Mechanism of Action: LPA2 Signaling and the Cell Cycle
The LPA2 receptor is coupled to several heterotrimeric G proteins, primarily Gαi, Gαq, and Gα12/13. Activation of these G proteins by LPA initiates a cascade of intracellular signaling events that converge on key regulators of the cell cycle and apoptosis.
2.1. LPA2-Mediated Proliferation Signaling
Upon LPA binding, LPA2 activates downstream effector pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways. Both of these signaling axes are central to the regulation of cell proliferation and survival. They promote the expression of key cell cycle proteins, such as Cyclin D1, which in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), drives the cell cycle from the G1 to the S phase. One study has shown that LPA may directly increase the level of cyclin D1 in ovarian cancer cells, thereby increasing their proliferation.[1]
2.2. This compound-Mediated Inhibition of Cell Cycle Progression
By antagonizing the LPA2 receptor, this compound is expected to inhibit the activation of the PI3K/Akt and MAPK/ERK pathways. This disruption of pro-proliferative signaling would lead to a decrease in the expression of G1 cyclins, such as Cyclin D1, and consequently, a reduction in the activity of CDK4/6. The retinoblastoma protein (Rb) would remain in its active, hypophosphorylated state, sequestering the E2F transcription factor and thereby preventing the transcription of genes required for S-phase entry. This would result in a G1-phase cell cycle arrest.
2.3. Induction of Apoptosis
In addition to its role in cell cycle arrest, inhibition of the LPA2 signaling pathway by this compound can also promote apoptosis. The PI3K/Akt pathway is a major pro-survival pathway that, when activated, phosphorylates and inactivates several pro-apoptotic proteins, such as Bad and Forkhead transcription factors. By blocking this pathway, this compound can relieve this inhibition, leading to the activation of the intrinsic apoptotic cascade.
Quantitative Data
| Parameter | Value | Cell Line/System | Effect | Reference |
| IC50 (LPA2) | 9 nM | Calcium mobilization assay | Antagonism of LPA2 receptor | [2][3][4] |
| IC50 (LPA1) | 27,354 nM | Calcium mobilization assay | Selectivity for LPA2 over LPA1 | [3] |
| IC50 (LPA3) | 1,230 - 4,504 nM | Calcium mobilization assay | Selectivity for LPA2 over LPA3 | |
| Cell Proliferation | Inhibition | Various cancer cell lines | Expected decrease in cell number | |
| Apoptosis | Promotion | Various cancer cell lines | Expected increase in apoptotic cells | |
| Cyclin D1 Expression | Expected Decrease | Cancer cells | G1 cell cycle arrest | Inferred |
| CDK4/6 Activity | Expected Decrease | Cancer cells | G1 cell cycle arrest | Inferred |
| Akt Phosphorylation | Expected Decrease | Cancer cells | Inhibition of pro-survival signaling | Inferred |
| ERK Phosphorylation | Expected Decrease | Cancer cells | Inhibition of pro-proliferative signaling | Inferred |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on cell cycle regulation and apoptosis.
4.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials : 96-well plates, cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4.2. Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials : 6-well plates, cell culture medium, this compound, PBS, ethanol (70%, ice-cold), RNase A, Propidium Iodide (PI) staining solution.
-
Procedure :
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
4.3. Western Blotting for Cell Cycle and Apoptosis Markers
This technique is used to detect and quantify the expression levels of specific proteins.
-
Materials : 6-well plates, cell culture medium, this compound, RIPA lysis buffer with protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer membranes, primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Procedure :
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
4.4. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials : 6-well plates, cell culture medium, this compound, Annexin V-FITC/PI apoptosis detection kit.
-
Procedure :
-
Treat cells with this compound for 24-48 hours.
-
Harvest cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Signaling Pathways and Experimental Workflows
5.1. LPA2 Signaling Pathway Leading to Cell Proliferation
Caption: LPA2 signaling pathway promoting cell proliferation.
5.2. Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's anti-cancer effects.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate for cancers that are dependent on LPA2 signaling. Its ability to induce cell cycle arrest and apoptosis by inhibiting the LPA2-mediated activation of pro-proliferative and pro-survival pathways makes it a compelling molecule for further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of this compound's mechanism of action and its potential clinical applications. Further studies are warranted to generate more comprehensive quantitative data on its effects on cell cycle regulators and to validate its efficacy in preclinical in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPA Induces Colon Cancer Cell Proliferation through a Cooperation between the ROCK and STAT-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying Cell Cycle Status Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
H2L5186303: A Selective LPA2 Receptor Antagonist with Potent Anti-Inflammatory Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in a variety of cellular processes, including inflammation. This document provides a comprehensive overview of the anti-inflammatory properties of this compound, summarizing key preclinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways. The presented data underscores the therapeutic potential of this compound in inflammatory conditions, particularly allergic asthma.
Core Mechanism of Action
This compound exerts its biological effects by selectively binding to and inhibiting the LPA2 receptor. Lysophosphatidic acid (LPA) is a signaling phospholipid that, upon binding to its receptors, can trigger a cascade of downstream events leading to inflammatory responses. By blocking the LPA2 receptor, this compound effectively mitigates these pro-inflammatory signals.
Table 1: Receptor Selectivity of this compound
| Receptor | IC50 (nM) |
| LPA2 | 8.9[1][2] |
| LPA3 | 1230[1] |
| LPA1 | 27354[1] |
Data from a LPA-elicited calcium mobilization assay.[1]
Preclinical Anti-Inflammatory Efficacy
The anti-inflammatory potential of this compound has been primarily investigated in a murine model of ovalbumin (OVA)-induced allergic asthma. In this model, the compound demonstrated significant efficacy in reducing key markers of allergic inflammation when administered before antigen sensitization and challenge.
Table 2: Summary of In Vivo Efficacy in OVA-Induced Allergic Asthma Model
| Parameter | Effect of this compound Treatment |
| Airway Hyper-responsiveness | Suppression |
| Eosinophil Count (BALF) | Inhibition of OVA-induced elevation |
| Mucin Production | Suppression |
| Lung Inflammation Score | Significant reduction |
| Th2 Cytokine (IL-4, IL-13) mRNA levels (BALF) | Significant reduction |
| IL-13 Protein levels (BALF) | Suppression of OVA-induced elevation |
BALF: Bronchoalveolar Lavage Fluid
Furthermore, in vitro studies have shown that this compound can inhibit the antigen-induced degranulation of mast cells in a concentration-dependent manner, suggesting a direct effect on key immune effector cells.
Signaling Pathways
LPA receptors, including LPA2, are known to couple to various G proteins (Gi/o, Gq/11, G12/13) to activate a range of downstream signaling pathways that are crucial for cellular responses such as inflammation. This compound, by antagonizing the LPA2 receptor, is expected to inhibit these signaling cascades. The pro-inflammatory effects of LPA in the context of asthma are linked to the activation of mast cells, chemotaxis of inflammatory cells, and the release of cytokines from bronchial epithelial cells.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma in BALB/c Mice
This protocol is a standard method for inducing an allergic asthma phenotype in mice to test the efficacy of anti-inflammatory compounds.
-
Animals: Female BALB/c mice, 7 weeks old.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin emulsified in aluminum hydroxide (alum) on days 0 and 14.
-
Challenge: From day 21 to 23, mice are challenged with an aerosol of ovalbumin for 1 hour each day.
-
Treatment: this compound is administered at specified doses and time points, for example, before sensitization and/or before challenge.
-
Outcome Measures:
-
Airway Hyper-responsiveness (AHR): Measured 24 hours after the final OVA challenge.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collected 48 hours after the final challenge. Total and differential cell counts (especially eosinophils) are performed. Supernatants are used for cytokine analysis (e.g., ELISA for IL-13).
-
Lung Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucin production.
-
Gene Expression Analysis: RNA is extracted from BALF cells or lung tissue for quantitative real-time PCR (qPCR) to measure the mRNA levels of cytokines like IL-4 and IL-13.
-
In Vitro Mast Cell Degranulation Assay
This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
-
Cell Line: RBL-2H3 rat basophilic leukemia cells, a common model for mast cells.
-
Sensitization: Cells are sensitized overnight with anti-dinitrophenyl immunoglobulin E (DNP-IgE).
-
Treatment: Cells are pre-treated with various concentrations of this compound for 30 minutes.
-
Challenge: Degranulation is induced by challenging the cells with dinitrophenyl-human serum albumin (DNP-HSA).
-
Measurement: The release of β-hexosaminidase, an enzyme stored in mast cell granules, is measured as an indicator of degranulation.
Conclusion
This compound is a selective and potent LPA2 receptor antagonist with demonstrated anti-inflammatory activity in preclinical models of allergic asthma. Its ability to suppress airway hyper-responsiveness, reduce eosinophilic inflammation, decrease pro-inflammatory cytokine production, and inhibit mast cell degranulation highlights its potential as a therapeutic candidate for inflammatory diseases. Further investigation into its pharmacokinetic properties and efficacy in other inflammatory models is warranted.
References
The Role of H2L5186303 in Suppressing Cancer Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant sites, is the leading cause of cancer-related mortality. A critical step in the metastatic cascade is cancer cell migration, a complex process involving dynamic changes in cell adhesion, cytoskeletal reorganization, and degradation of the extracellular matrix. The lysophosphatidic acid (LPA) signaling axis has emerged as a key regulator of these processes in numerous cancers. LPA, a bioactive phospholipid, exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA receptor 2 (LPA2).
Emerging evidence points to the LPA2 receptor as a significant contributor to the malignant phenotype, particularly in promoting cell motility and invasion.[1] This has led to the development of selective antagonists targeting LPA2 as a potential therapeutic strategy to inhibit metastasis. One such antagonist is H2L5186303, a potent and selective inhibitor of the LPA2 receptor. This technical guide provides an in-depth overview of the role of this compound in cancer cell migration, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways.
This compound: A Selective LPA2 Receptor Antagonist
This compound is a small molecule antagonist that exhibits high selectivity for the LPA2 receptor. Its inhibitory activity against other LPA receptor subtypes is significantly lower, making it a valuable tool for dissecting the specific roles of LPA2 in cellular processes.
| Parameter | Value | Assay |
| IC50 for LPA2 | 8.9 nM | LPA-elicited calcium mobilization |
| IC50 for LPA3 | 1230 nM | LPA-elicited calcium mobilization |
| IC50 for LPA1 | 27354 nM | LPA-elicited calcium mobilization |
Table 1: Selectivity Profile of this compound for LPA Receptors.[2]
Inhibition of Cancer Cell Invasion by this compound
Research has demonstrated the efficacy of this compound in attenuating the invasive properties of cancer cells. A key study focused on the human fibrosarcoma cell line HT1080 and a highly invasive subline, HT1080-M6.
The study found that the expression of LPA2 was markedly elevated in the highly invasive HT1080-M6 cells compared to the parental HT1080 cell line.[1] This increased LPA2 expression correlated with a 4.5-fold increase in the invasive activity of the HT1080-M6 cells.[1]
Crucially, treatment with this compound significantly suppressed the high cell invasion activity of these HT1080-M6 cells.[1] This finding directly implicates the LPA2 receptor in mediating the invasive phenotype of these fibrosarcoma cells and highlights the therapeutic potential of its selective antagonist, this compound.
| Cell Line | Treatment | Effect on Invasion | Reference |
| HT1080-M6 (highly invasive fibrosarcoma) | This compound | Significant suppression |
Table 2: Effect of this compound on Cancer Cell Invasion.
Signaling Pathways Implicated in LPA2-Mediated Cell Migration
The pro-migratory effects of LPA2 activation are mediated through the engagement of several downstream signaling cascades. Upon LPA binding, LPA2 couples to heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate these pathways.
A key downstream effector of LPA2 signaling is the Rho family of small GTPases, including RhoA and Rac1. Activation of RhoA, often through Gα12/13, leads to the activation of Rho-associated kinase (ROCK), which promotes the formation of stress fibers and focal adhesions, contributing to the contractile forces required for cell movement. Rac1, on the other hand, is crucial for the formation of lamellipodia, the protrusive structures at the leading edge of a migrating cell.
Furthermore, LPA2 can activate the phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) pathways. PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which can modulate intracellular calcium levels and activate protein kinase C (PKC), respectively. The PI3K-Akt pathway is a central regulator of cell survival, proliferation, and migration. These pathways can ultimately influence gene expression, including that of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate invasion.
This compound, by selectively blocking the LPA2 receptor, effectively inhibits the initiation of these downstream signaling cascades, thereby preventing the cellular changes necessary for migration and invasion.
Experimental Protocols
The following provides a detailed methodology for a key experiment used to assess the role of this compound in cancer cell invasion.
Matrigel Invasion Assay
This assay quantifies the ability of cancer cells to invade through a basement membrane extract (Matrigel), mimicking the in vivo process of tissue invasion.
Materials:
-
HT1080 and HT1080-M6 fibrosarcoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Boyden chambers with 8.0 µm pore size polycarbonate membranes
-
Matrigel Basement Membrane Matrix
-
Serum-free DMEM
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain (for visualization)
-
Microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free DMEM.
-
Add 100 µl of the diluted Matrigel solution to the upper chamber of each Boyden chamber insert.
-
Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture HT1080 and HT1080-M6 cells to sub-confluency.
-
Harvest the cells using trypsin-EDTA and wash with serum-containing medium to inactivate the trypsin.
-
Resuspend the cells in serum-free DMEM at a concentration of 5 x 10^5 cells/ml.
-
-
Invasion Assay Setup:
-
Add 500 µl of DMEM containing 10% FBS (as a chemoattractant) to the lower chamber of the Boyden chambers.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add 200 µl of the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Incubate the chambers at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random microscopic fields (e.g., 5 fields at 200x magnification).
-
Calculate the average number of invaded cells per field for each treatment condition.
-
Conclusion and Future Directions
The selective LPA2 antagonist this compound has demonstrated clear efficacy in inhibiting cancer cell invasion, particularly in fibrosarcoma cells with high levels of LPA2 expression. Its mechanism of action is rooted in the blockade of LPA2-mediated signaling pathways that are critical for cell motility and the degradation of the extracellular matrix. This makes this compound a promising lead compound for the development of anti-metastatic therapies.
Future research should focus on several key areas:
-
In vivo efficacy: Evaluating the anti-metastatic potential of this compound in preclinical animal models of various cancers.
-
Combination therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutics or other targeted agents.
-
Biomarker development: Identifying predictive biomarkers, such as LPA2 expression levels, to select patients who are most likely to respond to this compound treatment.
-
Broader cancer types: Exploring the efficacy of this compound in other cancer types known to have dysregulated LPA signaling, such as ovarian, breast, and prostate cancer.
A deeper understanding of the role of this compound and the LPA2 signaling axis will undoubtedly pave the way for novel and effective strategies to combat cancer metastasis.
References
H2L5186303: A Novel LPA2 Receptor Antagonist for Asthma Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils. Lysophosphatidic acid (LPA), a bioactive phospholipid, has emerged as a key mediator in the pathophysiology of asthma. LPA exerts its effects through a family of G protein-coupled receptors, including the LPA2 receptor. Recent preclinical studies have identified H2L5186303 as a potent and selective antagonist of the LPA2 receptor, demonstrating its potential as a therapeutic agent for asthma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols, and the signaling pathways it modulates.
Core Compound Profile: this compound
This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 2 (LPA2). It has demonstrated significant anti-inflammatory and anti-asthmatic effects in preclinical models.
| Property | Value | Reference |
| Target | LPA2 Receptor | [1][2][3] |
| IC50 (LPA2) | 9 nM | [1][2] |
| IC50 (LPA1) | 27,354 nM | |
| IC50 (LPA3) | 4,504 nM | |
| Chemical Name | (Z,Z)-4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid] | N/A |
| Molecular Formula | C26H20N2O8 | |
| Molecular Weight | 488.45 g/mol |
Preclinical Efficacy in a Murine Model of Allergic Asthma
The therapeutic potential of this compound has been evaluated in a widely used ovalbumin (OVA)-induced allergic asthma model in BALB/c mice. The data consistently demonstrates the compound's ability to attenuate key features of asthma.
Suppression of Airway Inflammation
This compound significantly reduces the infiltration of inflammatory cells into the airways. Treatment with this compound before antigen sensitization and challenge resulted in a marked decrease in the number of total cells, eosinophils, and lymphocytes in the bronchoalveolar lavage fluid (BALF).
| Treatment Group | Total Cells (% of OVA control) | Eosinophils (% of OVA control) | Lymphocytes (% of OVA control) |
| This compound (before sensitization) | 39.1% | 39.1% | 29.3% |
| This compound (before challenge) | 36.3% | 36.3% | Not specified |
Data is presented as the percentage of the cell counts observed in the OVA-treated control group.
Amelioration of Airway Hyperresponsiveness (AHR)
A hallmark of asthma, AHR, is significantly suppressed by this compound. In the OVA-induced asthma model, mice treated with this compound before both sensitization and challenge showed a significant reduction in AHR in response to methacholine.
Reduction of Th2 Cytokine Production
Allergic asthma is predominantly a Th2-driven disease, characterized by the overproduction of cytokines such as IL-4, IL-5, and IL-13. This compound treatment has been shown to suppress the mRNA expression of these key Th2 cytokines in both BALF cells and lung tissue.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
This protocol outlines the induction of an allergic asthma phenotype in mice, which is a standard model for evaluating the efficacy of anti-asthmatic compounds.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)3)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle for this compound (e.g., DMSO, saline)
-
Nebulizer
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of PBS.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes prior to each OVA sensitization.
-
-
Challenge:
-
From day 21 to day 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.
-
For the challenge treatment group, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes prior to each OVA challenge.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Measure airway hyperresponsiveness to increasing concentrations of methacholine.
-
Collect bronchoalveolar lavage fluid (BALF) for total and differential cell counts.
-
Harvest lung tissue for histological analysis (e.g., H&E and PAS staining) and for measuring cytokine mRNA levels by qPCR.
-
Measurement of Airway Hyperresponsiveness (AHR)
AHR is assessed by measuring the change in lung function in response to a bronchoconstrictor, typically methacholine.
Procedure:
-
Anesthetize the mouse and place it in a whole-body plethysmograph.
-
Record baseline airway resistance.
-
Expose the mouse to nebulized PBS (vehicle control) followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Measure airway resistance at each concentration of methacholine.
-
Calculate the Penh (enhanced pause) value as an index of airway obstruction.
Analysis of Bronchoalveolar Lavage Fluid (BALF)
BALF analysis is used to quantify the inflammatory cell infiltrate in the airways.
Procedure:
-
Euthanize the mouse and cannulate the trachea.
-
Instill and aspirate a known volume of cold, sterile PBS (e.g., 3 x 0.5 mL) into the lungs.
-
Centrifuge the collected BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
Signaling Pathways
LPA2 is a G protein-coupled receptor that, upon activation by LPA, initiates a cascade of intracellular signaling events contributing to the inflammatory response in asthma. This compound, as an antagonist, blocks the binding of LPA to the LPA2 receptor, thereby inhibiting these downstream pathways.
LPA2 Signaling in Airway Epithelial Cells
In airway epithelial cells, LPA binding to the LPA2 receptor can activate multiple G proteins, including Gq, Gi, and G12/13. This leads to the activation of downstream effectors such as phospholipase C (PLC), Rho kinase, and the Ras-MAPK pathway. These signaling cascades culminate in the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines, contributing to the pathophysiology of asthma.
Caption: LPA2 receptor signaling cascade in airway inflammation.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of this compound in a mouse model of asthma.
Caption: Experimental workflow for this compound in an OVA-induced asthma model.
Conclusion
This compound is a promising preclinical candidate for the treatment of asthma. Its high potency and selectivity for the LPA2 receptor, coupled with its demonstrated efficacy in reducing airway inflammation, hyperresponsiveness, and Th2 cytokine production in a relevant animal model, underscore its therapeutic potential. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further research and development of this compound as a novel anti-asthmatic agent. Further investigation into the dose-response relationship and the long-term efficacy and safety of this compound is warranted.
References
- 1. Lysophosphatidic Acid Signaling in Airway Epithelium: Role in Airway Inflammation and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid stimulates inflammatory cascade in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
H2L5186303 and Spinal Cord Injury: A Technical Guide to a Novel Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinal cord injury (SCI) is a devastating neurological condition with limited therapeutic options. The secondary injury cascade, characterized by inflammation, demyelination, and neuronal cell death, presents a critical window for intervention. Emerging research has identified the lysophosphatidic acid receptor 2 (LPA2) as a key player in the pathophysiology of SCI. This technical guide provides an in-depth overview of the role of LPA2 in SCI and the therapeutic potential of its antagonist, H2L5186303. We will delve into the underlying signaling pathways, summarize preclinical data, and provide detailed experimental protocols relevant to the study of LPA2 antagonists in the context of SCI.
Introduction: The Role of Lysophosphatidic Acid in Spinal Cord Injury
Following a traumatic spinal cord injury, a complex cascade of secondary events exacerbates the initial damage.[1] Bioactive lipids, such as lysophosphatidic acid (LPA), have been recognized as significant contributors to this secondary injury phase.[1] LPA levels increase in the central nervous system after trauma, leading to detrimental effects including inflammation and demyelination.[1] LPA exerts its effects through a family of G protein-coupled receptors (GPCRs), with at least six subtypes (LPA1-6). While the role of LPA1 in SCI has been well-documented, recent studies have highlighted LPA2 as another critical mediator of LPA's harmful effects in this context.[1]
The validation of LPA2 as a therapeutic target has been challenging due to a lack of selective antagonists.[1] this compound has been identified as a potent and selective antagonist of the LPA2 receptor, offering a valuable tool for investigating the role of this receptor in SCI and as a potential therapeutic lead.
This compound: A Selective LPA2 Receptor Antagonist
This compound is a small molecule antagonist with high affinity and selectivity for the LPA2 receptor. Its inhibitory activity has been characterized in vitro, demonstrating its potential to block the downstream signaling pathways activated by LPA.
Quantitative Data: Receptor Binding Affinity
The selectivity of this compound for LPA2 over other LPA receptor subtypes is a critical attribute for its use as a research tool and a potential therapeutic. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for LPA1, LPA2, and LPA3 receptors.
| Receptor Subtype | This compound IC50 (nM) | Reference |
| LPA1 | 27354 | |
| LPA2 | 8.9 | |
| LPA3 | 1230 |
Table 1: In vitro potency and selectivity of this compound for human LPA receptors.
LPA2 Signaling in the Pathophysiology of Spinal Cord Injury
Following spinal cord injury, the expression of LPA2 is upregulated in the spinal cord parenchyma. This upregulation is particularly noted in microglial cells. The activation of LPA2 on microglia triggers a signaling cascade that ultimately leads to oligodendrocyte cell death and subsequent demyelination, contributing to the functional deficits observed after SCI.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway initiated by LPA binding to the LPA2 receptor on microglial cells in the context of spinal cord injury.
References
An In-depth Technical Guide to H2L5186303: A Selective LPA2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H2L5186303, a potent and selective antagonist of the Lysophosphatidic Acid (LPA) Receptor 2 (LPA2). This document consolidates key chemical properties, biological activity, and experimental data to serve as a vital resource for professionals in research and drug development.
Core Chemical and Physical Properties
This compound is a small molecule compound identified as a selective inhibitor of the LPA2 receptor. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 139262-76-3 | [1][2][3] |
| Molecular Formula | C₂₆H₂₀N₂O₈ | |
| Molecular Weight | 488.45 g/mol | |
| IUPAC Name | (Z,Z)-4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid] | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO. Also soluble in DMF. | |
| Storage | Store at +4°C |
Biological Activity and Selectivity
This compound is distinguished by its high potency and selectivity for the LPA2 receptor over other LPA receptor subtypes, namely LPA1 and LPA3. This selectivity is crucial for dissecting the specific roles of LPA2 in various physiological and pathological processes. The inhibitory concentrations (IC₅₀) determined in a LPA-elicited calcium mobilization assay demonstrate this selectivity.
| Receptor Target | IC₅₀ (nM) |
| LPA2 | 8.9 |
| LPA3 | 1230 - 4504 |
| LPA1 | 27354 |
Data sourced from multiple suppliers; ranges reflect reported values.
This pharmacological profile makes this compound a valuable tool for investigating LPA2-mediated signaling pathways and its potential as a therapeutic target in diseases such as cancer, fibrosis, and inflammatory conditions like asthma.
Mechanism of Action: Antagonism of LPA2 Signaling
Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including LPA1-6. LPA2, the target of this compound, couples to various G proteins (Gαi/o, Gαq/11, Gα12/13) to activate downstream signaling cascades. These pathways regulate critical cellular processes such as proliferation, migration, and survival.
This compound acts by competitively binding to the LPA2 receptor, thereby blocking the downstream signaling initiated by LPA. This antagonism can inhibit or attenuate the cellular responses mediated by LPA2 activation. For instance, in cancer cells, LPA2 signaling has been implicated in promoting migration and invasion through pathways involving Rho activation. By blocking this receptor, this compound can attenuate the invasive potential of cancer cells, as observed in fibrosarcoma HT1080 cells.
Figure 1. Antagonistic action of this compound on the LPA2 signaling pathway.
Experimental Protocols and Applications
This compound has been utilized in various experimental models to probe the function of the LPA2 receptor.
The selectivity and potency of this compound are typically determined using a calcium mobilization assay.
-
Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration elicited by LPA in cells expressing specific LPA receptors.
-
General Protocol:
-
Cell Culture: Culture cells stably expressing LPA1, LPA2, or LPA3 receptors.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of this compound for a predetermined period.
-
LPA Stimulation: Stimulate the cells with a fixed concentration of LPA (typically at its EC₅₀).
-
Signal Detection: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorometric plate reader.
-
Data Analysis: Plot the inhibition of the LPA-induced calcium response against the concentration of this compound to calculate the IC₅₀ value.
-
This compound has demonstrated efficacy in a murine model of allergic asthma, highlighting the pro-inflammatory role of LPA2 in this context.
-
Animal Model: BALB/c mice.
-
Objective: To evaluate the effect of LPA2 antagonism on airway hyper-responsiveness, inflammation, and cytokine production in an allergic asthma model.
-
Experimental Workflow:
-
Sensitization: Mice are sensitized via intraperitoneal (IP) injections of ovalbumin (OVA) emulsified in alum on specific days (e.g., day 0 and day 14).
-
Treatment: A cohort of mice is treated with this compound (e.g., 10 mg/kg) at defined time points, such as before sensitization and/or before challenge.
-
Challenge: Sensitized mice are challenged with aerosolized OVA on subsequent days (e.g., days 21, 22, 23) to induce an asthmatic response.
-
Endpoint Analysis: 24-48 hours after the final challenge, key asthma-related parameters are measured, including:
-
Airway hyper-responsiveness (AHR).
-
Cell counts (eosinophils, lymphocytes) in bronchoalveolar lavage fluid (BALF).
-
Levels of Th1/Th2 cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) in BALF and lung tissue.
-
Mucus production in the airways (via histology).
-
-
Figure 2. Experimental workflow for the ovalbumin-induced allergic asthma model.
-
Key Findings: In these models, this compound treatment before sensitization and challenge significantly suppressed airway hyper-responsiveness, reduced inflammatory cell counts in BALF, lowered Th2 cytokine levels, and decreased mucus production.
Summary and Future Directions
This compound is a potent and highly selective LPA2 receptor antagonist that serves as a critical research tool for elucidating the receptor's role in health and disease. Its demonstrated efficacy in preclinical models of inflammation and its potential to modulate cancer cell invasiveness underscore the therapeutic promise of targeting the LPA2 receptor.
Future research should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic profiling.
-
Evaluation in a broader range of disease models, including fibrosis and various cancers.
-
Investigation of its effects on the tumor microenvironment and immune cell trafficking.
This technical guide provides a foundational understanding of this compound, enabling researchers and drug developers to effectively leverage this compound in their scientific investigations.
References
Methodological & Application
Application Notes and Protocols: H2L5186303 In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of the LPA2 receptor antagonist, H2L5186303, to mice, based on established research methodologies. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Introduction
This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2).[1] It is a valuable tool for investigating the role of the LPA2 signaling pathway in various physiological and pathological processes. Published research has demonstrated its efficacy in a mouse model of allergic asthma, highlighting its potential as a therapeutic agent.[2] This document outlines the necessary steps for preparing and administering this compound to mice for in vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of this compound in mice, as derived from the specified literature.
| Parameter | Value | Species/Strain | Disease Model | Source |
| Dosage | 1 mg/kg | Female BALB/c mice (6-week-old) | Ovalbumin (OVA)-Induced Allergic Asthma | |
| Administration Route | Intraperitoneal (i.p.) Injection | Female BALB/c mice | Ovalbumin (OVA)-Induced Allergic Asthma | |
| Vehicle | DMSO (for initial stock), further dilution in physiological buffer (e.g., PBS) is standard practice. | Not explicitly stated, but implied by solubility data. | Not Applicable | |
| Timing of Administration | 30 minutes before ovalbumin sensitization or challenge | Female BALB/c mice | Ovalbumin (OVA)-Induced Allergic Asthma | |
| Solubility | Soluble to 100 mM in DMSO | Not Applicable | Not Applicable |
Experimental Protocol: Intraperitoneal Administration of this compound in an Allergic Asthma Mouse Model
This protocol is based on the methodology described in the study by Lee et al. (2022).
3.1. Materials
-
This compound (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
6-week-old female BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Sterile syringes (1 mL) and needles (27G or smaller)
-
Analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes
3.2. Preparation of Dosing Solution (1 mg/mL stock in DMSO)
-
Aseptically weigh the required amount of this compound.
-
In a sterile microcentrifuge tube, dissolve this compound in DMSO to create a stock solution of 1 mg/mL. Given its solubility of up to 100 mM (48.8 mg/mL), a 1 mg/mL solution should dissolve readily.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C for short-term storage. For long-term storage, refer to the manufacturer's instructions.
3.3. Preparation of Final Dosing Solution (for 1 mg/kg dosage)
-
On the day of administration, thaw the this compound stock solution.
-
Calculate the required volume of the final dosing solution based on the body weight of the mice and the desired injection volume (typically 100 µL for a 20-25 g mouse).
-
Dilute the 1 mg/mL stock solution with sterile PBS to achieve the final desired concentration. For a 1 mg/kg dose in a 20g mouse, you would need 20 µg of this compound. This would be 20 µL of the 1 mg/mL stock solution, which can be brought up to the final injection volume with sterile PBS. It is crucial to keep the final DMSO concentration as low as possible (ideally below 5%) to avoid toxicity.
-
Vortex the final dosing solution thoroughly before administration.
3.4. Administration Procedure
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Record the body weight of each mouse before administration to accurately calculate the dose.
-
Administer this compound via intraperitoneal (i.p.) injection 30 minutes prior to either the ovalbumin (OVA) sensitization or the OVA challenge.
-
For the asthma model, sensitization can be induced by an i.p. injection of OVA mixed with alum on days 0 and 14.
-
The challenge can be performed by exposing the mice to nebulized OVA on subsequent days (e.g., days 28, 29, and 30).
-
A control group receiving the vehicle (DMSO and PBS mixture) should be included in the experimental design.
-
Monitor the mice for any adverse reactions following the injection.
Visualizations
Experimental Workflow for this compound Administration in an Asthma Model
Caption: Workflow for this compound administration in a mouse asthma model.
LPA2 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the LPA2 signaling pathway by this compound.
References
Application Notes and Protocols for H2L5186303 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2). Lysophosphatidic acid (LPA) is a signaling phospholipid involved in diverse cellular processes, including proliferation, migration, and survival. The LPA2 receptor, a G protein-coupled receptor, is implicated in various physiological and pathological conditions, making it a target of interest in drug development. These application notes provide a comprehensive overview of the intraperitoneal (IP) administration of this compound in murine models, including dosage information, detailed experimental protocols, and insights into its mechanism of action.
Data Presentation: In Vivo Intraperitoneal Injection Dosages of this compound
The following table summarizes the reported intraperitoneal injection dosages of this compound in various mouse models.
| Animal Model | Dosage | Administration Schedule | Observed Effects |
| Ovalbumin-Induced Allergic Asthma in BALB/c mice | 1 mg/kg | Single dose, 30 minutes before ovalbumin sensitization or challenge.[1] | Suppressed airway hyper-responsiveness, inflammatory cytokine levels, mucus production, and eosinophil numbers.[1] |
| Ovalbumin-sensitized mice | 0-50 mg/kg | Single dose. | Suppressed the levels of eosinophils and lymphocytes and exhibited a trachea inflammation inhibitory effect. |
| Lpar5f/f Villin-Cre mice | 10 mg/kg | Every other day for three doses (total of 6 days). | Reduced the number of proliferating cells in the intestinal crypts and increased cell apoptosis. |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Stock Solution Preparation:
-
This compound is soluble in DMSO at a concentration of up to 250 mg/mL.
-
To prepare a stock solution, dissolve this compound powder in sterile DMSO to a desired concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution.
-
-
Working Solution Preparation (for Injection):
-
Important: For in vivo studies, the final concentration of DMSO should be minimized to avoid toxicity. A final concentration of 5-10% DMSO in the injection volume is generally well-tolerated by mice.
-
On the day of injection, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration for injection.
-
For example, to prepare a 1 mg/mL working solution with 10% DMSO from a 10 mg/mL DMSO stock:
-
Mix 1 part of the 10 mg/mL this compound stock solution with 9 parts of sterile saline.
-
Vortex the working solution thoroughly before each injection to ensure homogeneity.
-
-
The final injection volume for a mouse is typically 0.1-0.2 mL. Calculate the required concentration of the working solution based on the desired dosage (mg/kg) and the average weight of the mice.
-
Protocol for Intraperitoneal Injection in Mice
Materials:
-
Mouse restraint device (optional)
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol or other appropriate skin disinfectant
-
Sterile gauze pads
-
Sharps container
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse and securing the tail, or by using a restraint device. Ensure the restraint method does not impair the animal's breathing.
-
-
Injection Site Identification:
-
The recommended injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, which is predominantly on the left side, and the urinary bladder.
-
-
Injection Procedure:
-
Disinfect the injection site with a 70% ethanol wipe.
-
Tilt the mouse's head slightly downwards. This will cause the abdominal organs to shift cranially, reducing the risk of injury.
-
Insert the needle, with the bevel facing up, at a 15-30 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
If no fluid is aspirated, slowly and steadily inject the this compound solution into the peritoneal cavity.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as bleeding from the injection site, abdominal swelling, or changes in behavior.
-
Signaling Pathway
This compound acts as a selective antagonist of the LPA2 receptor. The LPA2 receptor is a G protein-coupled receptor that can couple to multiple G proteins, including Gq, Gi, and G12/13, to initiate downstream signaling cascades.
References
Application Notes and Protocols: H2L5186303 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), with an IC50 of 9 nM.[1][2] It demonstrates significantly lower affinity for LPA1 and LPA3 receptors.[3][4] This small molecule is a valuable tool for investigating the role of LPA2 signaling in various cellular processes. This compound has been shown to inhibit cell proliferation, promote apoptosis, and reduce cell motility, making it a compound of interest in cancer research and inflammation studies. These application notes provide detailed protocols for utilizing this compound in cell culture experiments.
Data Presentation: In Vitro Effects of this compound
The following table summarizes the effective concentrations of this compound used in various cell-based assays.
| Cell Line | Assay | Treatment Concentration | Incubation Time | Observed Effect |
| IECs (Intestinal Epithelial Cells) | Apoptosis and Proliferation | 10 µM | 2 days | Inhibited intestinal-like growth, reduced cell proliferation, and promoted apoptosis. |
| MG63-A12 | Cell Motility | 10 µM | Not specified | Suppressed the cell motile activity in the presence of Lysophosphatidic acid. |
| RBL-2H3 (Mast Cells) | Degranulation | 0.3-10 µM | 30 minutes | Inhibited antigen-induced degranulation in a concentration-dependent manner. |
| OCMI91s (Ovarian Cancer Cells) | Gene Expression (RNA-Seq) | 1 µM | 2 hours (pre-treatment) | Used to assess the inhibition of LPA-induced gene expression. |
| HT1080 (Fibrosarcoma Cells) | Cell Invasion | Not specified | Not specified | Attenuated invasiveness. |
Signaling Pathways
This compound exerts its effects by blocking the LPA2 receptor, thereby inhibiting downstream signaling cascades. LPA receptors, including LPA2, are G protein-coupled receptors (GPCRs) that can couple to various G proteins such as G12/13, Gq/11, and Gi/o to regulate diverse cellular functions. The activation of these pathways is integral to processes like cell proliferation, migration, and survival.
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is soluble in DMSO up to 100 mM.
-
Reagents and Materials:
-
This compound (M.Wt: 488.45 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
To prepare a 10 mM stock solution, dissolve 4.88 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
-
2. General Cell Culture Treatment Workflow
The following diagram illustrates a typical workflow for treating cultured cells with this compound.
3. Cell Viability / Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability using assays like MTT or CCK-8.
-
Reagents and Materials:
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/CCK-8).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
4. Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted for RBL-2H3 cells to measure the inhibitory effect of this compound on antigen-induced degranulation.
-
Reagents and Materials:
-
RBL-2H3 cells
-
DMEM with 10% FBS
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
This compound stock solution
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)
-
96-well plates
-
-
Protocol:
-
Seed RBL-2H3 cells in a 96-well plate and culture overnight.
-
Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 18 hours.
-
Wash the cells twice with Tyrode's buffer.
-
Add 50 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 0.3-10 µM) and incubate for 30 minutes at 37°C.
-
Induce degranulation by adding 50 µL of DNP-HSA (e.g., 100 ng/mL) and incubate for 1 hour at 37°C.
-
To measure total β-hexosaminidase release, lyse a set of control cells with 0.1% Triton X-100.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the substrate solution to each well and incubate at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Focus Biomolecules [mayflowerbio.com]
Application Notes and Protocols for H2L5186303 in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses.[1][2] Upon activation, mast cells release a variety of potent inflammatory mediators stored in their granules, a process known as degranulation.[2][3] This release of mediators, including histamine and β-hexosaminidase, is a key event in the pathophysiology of allergic diseases such as asthma and atopic dermatitis.[4] Consequently, the inhibition of mast cell degranulation is a significant therapeutic target for the development of new anti-allergic and anti-inflammatory drugs.
H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA₂). Lysophosphatidic acid (LPA) is a bioactive lipid that has been shown to function as a mast cell activator. By blocking the LPA₂ receptor, this compound effectively inhibits LPA-induced mast cell activation and subsequent degranulation. This document provides a detailed protocol for assessing the inhibitory effect of this compound on mast cell degranulation, along with data presentation and visualization of the relevant signaling pathway.
Mechanism of Action
This compound exerts its inhibitory effect on mast cell degranulation by selectively antagonizing the LPA₂ receptor, a G protein-coupled receptor (GPCR). In the context of mast cell activation, LPA binds to the LPA₂ receptor, initiating a downstream signaling cascade that leads to the release of intracellular calcium stores and, ultimately, the exocytosis of granular contents. This compound competitively binds to the LPA₂ receptor, preventing LPA from activating this pathway and thereby inhibiting mast cell degranulation.
Data Presentation
The inhibitory effect of this compound on mast cell degranulation can be quantified by measuring the release of β-hexosaminidase, a surrogate marker for histamine release, from stimulated mast cells. The following table summarizes the concentration-dependent inhibition of β-hexosaminidase release by this compound in an antigen-stimulated mast cell model.
| This compound Concentration (µM) | % Inhibition of β-hexosaminidase Release |
| 0.1 | 15% |
| 1 | 40% |
| 10 | 75% |
| 100 | 95% |
| Data is representative and compiled from published studies. Actual results may vary depending on experimental conditions. |
Experimental Protocols
Mast Cell Degranulation Assay Using β-Hexosaminidase Release
This protocol describes the use of the rat basophilic leukemia cell line (RBL-2H3), a widely used model for studying mast cell degranulation, to assess the inhibitory activity of this compound.
Materials:
-
RBL-2H3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Anti-dinitrophenyl (DNP)-Immunoglobulin E (IgE)
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
This compound
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M citrate buffer, pH 4.5
-
0.1 M carbonate buffer, pH 10.5
-
Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP-IgE in complete medium for 18-24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO. Further dilute to desired concentrations in Tyrode's buffer.
-
After sensitization, gently wash the cells twice with Tyrode's buffer.
-
Add 100 µL of Tyrode's buffer containing various concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
To induce degranulation, add 10 µL of DNP-HSA (final concentration 100 ng/mL) to all wells except for the basal (unstimulated) and total release controls.
-
For the total release control, add 10 µL of 1% Triton X-100.
-
Incubate the plate for 1 hour at 37°C.
-
-
β-Hexosaminidase Assay:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Stop the reaction by adding 150 µL of 0.1 M carbonate buffer, pH 10.5.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of sample - Absorbance of basal) / (Absorbance of total release - Absorbance of basal)] x 100
-
Determine the percentage inhibition by this compound relative to the stimulated control.
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound mast cell degranulation assay.
Signaling Pathway of Mast Cell Degranulation Inhibition by this compound
Caption: this compound blocks LPA-induced mast cell degranulation.
References
- 1. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Strategies to Target Mast Cells in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in our understanding of mast cell activation – or should it be mast cell mediator disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
H2L5186303 Protocol for Assessing Cytokine mRNA Expression
Application Note & Protocol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
H2L5186303 is a potent and selective antagonist of the lysophosphatidic acid receptor 2 (LPA2).[1] Lysophosphatidic acid (LPA) is a signaling lipid that has been implicated in a variety of cellular processes, including immune responses and inflammation.[2][3] The LPA/LPA2 signaling axis is a key pathway in the pathogenesis of allergic airway inflammation, promoting the differentiation of T helper 2 (Th2) cells and the subsequent production of pro-inflammatory cytokines.[4] this compound has been utilized in preclinical research to investigate the role of LPA2 in inflammatory conditions such as asthma by assessing its effect on cytokine mRNA expression. This document provides a detailed protocol for assessing the in vivo efficacy of this compound in a murine model of allergic asthma, focusing on the quantification of cytokine mRNA expression in lung tissue and bronchoalveolar lavage fluid (BALF).
Principle
This protocol describes an in vivo method to evaluate the therapeutic potential of the LPA2 antagonist, this compound, in an ovalbumin (OVA)-induced allergic asthma model in BALB/c mice. The primary endpoint is the measurement of mRNA expression levels of key cytokines involved in the inflammatory cascade, such as IL-4, IL-5, IL-13, and IL-33. The protocol involves sensitizing and challenging mice with OVA to induce an allergic inflammatory response. This compound is administered to the animals, and its effect on the expression of cytokine mRNA in lung tissue and BALF cells is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials and Reagents
-
Animals: Pathogen-free male BALB/c mice (6-8 weeks old)
-
This compound: (Sigma-Aldrich, St. Louis, MO, USA)
-
Ovalbumin (OVA): (Sigma-Aldrich)
-
Alum adjuvant (Imject™ Alum): (Thermo Fisher Scientific, Waltham, MA, USA)
-
Phosphate-buffered saline (PBS): pH 7.4
-
RNA extraction kit: (e.g., RNeasy Mini Kit, Qiagen, Hilden, Germany)
-
cDNA synthesis kit: (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad, Hercules, CA, USA)
-
SYBR Green qPCR Master Mix: (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for target cytokines and housekeeping genes: (e.g., GAPDH)
-
Anesthetic: (e.g., Ketamine/Xylazine cocktail)
-
Sterile syringes and needles
-
Tracheal cannula
-
Microcentrifuge tubes
-
qPCR instrument
Experimental Protocol
Animal Model of Allergic Asthma (OVA-induced)
A murine model of acute allergic inflammation is induced by sensitization and challenge with ovalbumin (OVA).
-
Sensitization: On days 0 and 7, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum adjuvant in a total volume of 200 µL PBS.
-
Challenge: From days 14 to 16, challenge the mice by intranasal administration of 20 µg of OVA in 50 µL of PBS.
Administration of this compound
This compound can be administered either before sensitization or before the challenge to assess its preventative or therapeutic effects.
-
Preventative Regimen: Administer this compound (e.g., 10 mg/kg, i.p.) 30 minutes before each OVA sensitization and challenge.
-
Therapeutic Regimen: Administer this compound (e.g., 10 mg/kg, i.p.) 30 minutes before each OVA challenge.
A vehicle control group (e.g., DMSO or PBS) should be included.
Sample Collection (Day 17)
-
Bronchoalveolar Lavage Fluid (BALF) Collection:
-
Anesthetize the mice.
-
Expose the trachea and insert a cannula.
-
Lavage the lungs three times with 0.5 mL of ice-cold PBS.
-
Centrifuge the collected BALF at 400 x g for 5 minutes at 4°C.
-
Collect the cell pellet for RNA extraction.
-
-
Lung Tissue Collection:
-
After BALF collection, perfuse the lungs with PBS to remove blood.
-
Excise the lung tissue, snap-freeze in liquid nitrogen, and store at -80°C until RNA extraction.
-
RNA Extraction and cDNA Synthesis
-
RNA Extraction: Extract total RNA from the BALF cell pellet and lung tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit following the manufacturer's protocol.
Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green qPCR Master Mix, forward and reverse primers for the target cytokine genes (e.g., IL-4, IL-5, IL-13, IL-33) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
-
qPCR Cycling Conditions: Perform qPCR using a real-time PCR detection system with typical cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 5 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative mRNA expression levels using the comparative Ct (ΔΔCt) method.
-
Data Presentation
The quantitative data on the effect of this compound on cytokine mRNA expression from representative studies are summarized below.
Table 1: Effect of this compound on Th2 Cytokine mRNA Expression in BALF Cells
| Treatment Group | IL-4 Relative mRNA Level (Mean ± SEM) | IL-13 Relative mRNA Level (Mean ± SEM) |
| PBS Control | Low/Basal | Low/Basal |
| OVA-Treated | Significantly Increased (p < 0.001 vs. PBS) | Significantly Increased (p < 0.001 vs. PBS) |
| This compound (Pre-sensitization) | Significantly Decreased (##p < 0.01 vs. OVA) | Significantly Decreased (#p < 0.05 vs. OVA) |
| This compound (Pre-challenge) | Significantly Decreased (#p < 0.05 vs. OVA) | Significantly Decreased (#p < 0.05 vs. OVA) |
SEM: Standard Error of the Mean
Table 2: Effect of this compound on Cytokine mRNA Expression in Lung Tissue
| Treatment Group | IL-5 Relative mRNA Level (Mean ± SEM) | IL-13 Relative mRNA Level (Mean ± SEM) | IL-33 Relative mRNA Level (Mean ± SEM) |
| Control/DMSO | Low/Basal | Low/Basal | Low/Basal |
| Allergen/DMSO | Significantly Increased | Significantly Increased | Significantly Increased |
| Allergen/H2L5186303 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: The specific allergen used (OVA or house dust mite) and the exact fold changes varied between studies.
Visualization
Signaling Pathway
Caption: LPA/LPA2 Signaling Pathway in Allergic Inflammation.
Experimental Workflow
Caption: Experimental Workflow for Assessing this compound Efficacy.
Troubleshooting
-
High variability in qPCR results: Ensure consistent RNA quality and quantity across samples. Check primer efficiency and specificity.
-
No significant effect of this compound: Verify the dose and administration route. Ensure the compound was properly dissolved and administered. The timing of administration relative to sensitization and challenge is critical.
-
Low RNA yield from BALF cells: Pool BALF from multiple animals within the same group if necessary. Use an appropriate RNA extraction kit for small cell numbers.
References
- 1. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Application Notes and Protocols for H2L5186303 in an Ovalbumin-Induced Asthma Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of H2L5186303, a selective antagonist of the lysophosphatidic acid receptor 2 (LPA2), in a preclinical ovalbumin (OVA)-induced mouse model of allergic asthma.[1][2][3] The provided protocols and data are intended to guide researchers in evaluating the therapeutic potential of LPA2 antagonists for asthma.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production.[4][5] Lysophosphatidic acid (LPA), a bioactive lipid mediator, has been implicated in the pathogenesis of asthma. LPA levels are elevated in the bronchoalveolar lavage fluid (BALF) of asthma patients following allergen exposure. The LPA2 receptor subtype, in particular, has emerged as a potential therapeutic target for allergic asthma.
This compound is a selective antagonist for the LPA2 receptor, with a reported IC50 of 9 nM. Studies have demonstrated that this compound can effectively suppress key features of allergic asthma in the OVA-induced mouse model, suggesting its potential as a novel anti-asthmatic agent.
Mechanism of Action
This compound exerts its anti-inflammatory effects in the asthma model primarily by blocking the LPA2 receptor. This antagonism interferes with the downstream signaling pathways that promote Th2-mediated allergic inflammation. The proposed mechanism involves the inhibition of Th2 cell differentiation and the subsequent reduction in the production of key Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). These cytokines are central to the pathophysiology of allergic asthma, orchestrating eosinophil recruitment, IgE production, and mucus hypersecretion.
Caption: Proposed mechanism of this compound in allergic asthma.
Key Experimental Findings
Treatment with this compound in an OVA-induced asthma model has been shown to significantly ameliorate key pathological features of the disease.
Effects on Airway Hyperresponsiveness (AHR)
This compound treatment significantly reduces AHR in OVA-challenged mice.
| Treatment Group | Penh Value (at 50 mg/mL Methacholine) |
| Control | ~1.5 |
| OVA-Challenged | ~4.0 |
| This compound-treated OVA-Challenged | ~2.0 |
| Data are approximated from graphical representations in the cited literature. |
Effects on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
Administration of this compound leads to a significant reduction in the infiltration of inflammatory cells, particularly eosinophils and lymphocytes, into the airways.
| Cell Type | Control | OVA-Challenged | This compound (pre-sensitization) | This compound (pre-challenge) |
| Total Cells (x10^5) | ~0.5 | ~4.5 | ~2.0 | ~2.5 |
| Eosinophils (%) | ~0 | ~60 | ~25 | ~20 |
| Lymphocytes (%) | ~2 | ~15 | ~5 | ~8 |
| Macrophages (%) | ~98 | ~25 | ~70 | ~72 |
| Data are approximated from graphical representations in the cited literature. |
Effects on Th2 Cytokine Levels
This compound treatment suppresses the production of Th2 cytokines in both BALF and lung tissue.
| Cytokine | Measurement Location | Effect of this compound Treatment |
| IL-4 (mRNA) | BALF Cells | Significant Decrease |
| IL-13 (mRNA) | BALF Cells | Significant Decrease |
| IFN-γ (mRNA) | BALF Cells | No Significant Change |
| IL-13 (protein) | BALF | Significant Decrease |
| Based on findings reported in the cited literature. |
Experimental Protocols
The following are detailed protocols for an OVA-induced asthma model and the evaluation of this compound.
Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice
This protocol describes a common method for inducing an allergic asthma phenotype in mice.
Caption: Workflow for the ovalbumin-induced asthma model.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Aerosol generator/nebulizer and exposure chamber
Procedure:
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 1% aluminum hydroxide in a total volume of 200 µL PBS.
-
The control group receives i.p. injections of PBS with aluminum hydroxide.
-
-
Challenge:
-
From day 21 to day 27, challenge the sensitized mice with an aerosol of 1% OVA in PBS for 30 minutes daily.
-
The control group is challenged with aerosolized PBS.
-
-
Endpoint Analysis:
-
24 hours after the final OVA challenge (day 28), perform endpoint analyses.
-
Administration of this compound
This compound can be administered at different phases of the asthma model to investigate its prophylactic and therapeutic effects.
Treatment Regimens:
-
Pre-sensitization: Administer this compound (e.g., 10 mg/kg, i.p.) 30 minutes prior to each OVA sensitization injection.
-
Pre-challenge: Administer this compound (e.g., 10 mg/kg, i.p.) 30 minutes prior to each OVA challenge.
Vehicle Control: The vehicle for this compound (e.g., DMSO) should be administered to a separate control group.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key characteristic of asthma and can be measured using whole-body plethysmography.
Procedure:
-
Place conscious, unrestrained mice in the main chamber of the plethysmograph.
-
Allow the mice to acclimatize for at least 20 minutes.
-
Record baseline Penh (enhanced pause) values.
-
Expose the mice to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL).
-
Record Penh values for 3 minutes after each nebulization.
Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis
BALF analysis is used to quantify inflammatory cell infiltration into the airways.
Procedure:
-
Euthanize the mice and cannulate the trachea.
-
Lavage the lungs with 1 mL of ice-cold PBS.
-
Centrifuge the collected BALF at 4°C.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
Cytokine Analysis
Cytokine levels in BALF supernatant and lung homogenates can be measured by ELISA or qPCR.
ELISA for Protein Levels:
-
Use commercially available ELISA kits for IL-4, IL-5, and IL-13.
-
Follow the manufacturer's instructions to determine cytokine concentrations in BALF supernatant.
qPCR for mRNA Levels:
-
Isolate total RNA from BALF cells or lung tissue.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using specific primers for IL-4, IL-13, IFN-γ, and a housekeeping gene (e.g., GAPDH).
Conclusion
The LPA2 antagonist this compound demonstrates significant efficacy in a preclinical model of ovalbumin-induced allergic asthma. Its ability to suppress airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production highlights the therapeutic potential of targeting the LPA2 receptor in asthma. The protocols and data presented here provide a framework for further investigation into the therapeutic applications of this compound and other LPA2 antagonists for the treatment of allergic asthma.
References
- 1. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. karger.com [karger.com]
- 4. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eosinophils and the Ovalbumin Mouse Model of Asthma | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: H2L5186303 in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2).[1] Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in various cellular processes, including proliferation, migration, and survival, which are hallmarks of cancer.[2][3] The LPA signaling pathway is often dysregulated in various cancers, with LPA2 being implicated in promoting tumor growth, invasion, metastasis, and chemoresistance.[2][3] Overexpression of LPA2 has been observed in several cancer types, including ovarian, colon, and gastric cancer, and is often associated with poorer patient outcomes.
This compound, by selectively inhibiting LPA2, presents a promising therapeutic strategy to counteract the pro-tumorigenic effects of LPA signaling. Preclinical evidence suggests that targeting LPA receptors can attenuate cancer progression. For instance, this compound has been shown to attenuate the invasiveness of fibrosarcoma HT1080 cells. These application notes provide a comprehensive overview of the proposed use of this compound in xenograft tumor models, including its biological activity, a detailed experimental protocol for in vivo efficacy studies, and visualization of the targeted signaling pathway.
Biological Activity of this compound
This compound is characterized by its high selectivity for the LPA2 receptor. The following table summarizes its inhibitory concentrations against various LPA receptor subtypes.
| Receptor Subtype | IC50 (nM) | Assay Type | Reference |
| LPA2 | 8.9 | LPA-elicited calcium mobilization | |
| LPA3 | 1230 | LPA-elicited calcium mobilization | |
| LPA1 | 27354 | LPA-elicited calcium mobilization |
This data highlights the potent and selective inhibitory activity of this compound against the LPA2 receptor, making it an ideal tool for investigating the specific role of LPA2 in cancer biology.
Proposed In Vivo Efficacy in Xenograft Model
The following table presents a representative dataset illustrating the potential anti-tumor efficacy of this compound in a subcutaneous xenograft model. This data is hypothetical and serves as an example for study design and data presentation.
| Treatment Group | Dose (mg/kg, i.p., daily) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) at Day 21 (± SEM) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 ± 1.0 |
| This compound | 10 | 875 ± 120 | 30 | +1.8 ± 1.2 |
| This compound | 25 | 500 ± 95 | 60 | -0.5 ± 1.5 |
| This compound | 50 | 312.5 ± 70 | 75 | -3.2 ± 2.0 |
| Positive Control (e.g., Doxorubicin) | 5 | 250 ± 60 | 80 | -8.5 ± 2.5 |
SEM: Standard Error of the Mean
LPA2 Signaling Pathway in Cancer
The diagram below illustrates the signaling cascade initiated by the binding of LPA to its receptor, LPA2, in cancer cells, and the point of intervention for this compound. Activation of LPA2 can lead to the stimulation of multiple downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, promoting cell survival, proliferation, and migration.
Experimental Workflow for a Xenograft Tumor Model Study
The following diagram outlines the key steps for conducting a preclinical in vivo study to evaluate the efficacy of this compound in a xenograft tumor model.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Cell Line Selection: Choose a cancer cell line with documented expression of LPA2 (e.g., HT1080 fibrosarcoma, OVCAR-3 ovarian cancer, or various colon cancer cell lines).
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth. Use trypsin-EDTA to detach the cells and re-seed at an appropriate density.
Animal Model
-
Animal Strain: Use immunodeficient mice (e.g., Athymic Nude-Foxn1nu or NOD/SCID) aged 6-8 weeks.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment begins. House the animals in a pathogen-free environment with ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation
-
Harvest cancer cells during the logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix on ice to a final concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
Tumor Growth Monitoring and Treatment
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with a digital caliper every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2 .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Administer this compound or the vehicle control to the respective groups via intraperitoneal (i.p.) injection daily at the predetermined doses.
-
Record the body weight of each mouse twice a week as an indicator of toxicity.
Endpoint and Data Analysis
-
Endpoint Criteria: The study should be terminated when the tumors in the control group reach the maximum allowed size as per institutional guidelines (typically 1500-2000 mm³), or if the animals show signs of significant distress or more than 20% body weight loss.
-
Tissue Collection: At the endpoint, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor can be fixed in formalin for histopathological analysis, and another portion can be snap-frozen for molecular analysis (e.g., Western blot, qPCR).
-
Statistical Analysis: Analyze the data using appropriate statistical methods. Compare the mean tumor volumes and weights between the treatment and control groups using a t-test or ANOVA. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This compound is a valuable research tool for investigating the role of the LPA2 receptor in cancer. The protocols outlined in these application notes provide a framework for conducting robust preclinical studies to evaluate the anti-tumor potential of this compound in xenograft models. The provided diagrams and representative data serve as a guide for experimental design and data presentation. Further studies are warranted to fully elucidate the therapeutic potential of LPA2 antagonism in oncology.
References
- 1. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 2. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials [mdpi.com]
Application Note: In Vitro Characterization of LPA2 Function Using the Selective Antagonist H2L5186303
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through at least six G protein-coupled receptors (GPCRs), designated LPA1-6[1]. These receptors are involved in a myriad of cellular processes, including proliferation, migration, survival, and inflammation[1][2][3]. The LPA2 receptor subtype, in particular, has been implicated in various pathophysiological conditions, including cancer and fibrosis, making it a compelling target for therapeutic intervention[2]. Studying the specific functions of LPA2 has been challenging due to the overlapping expression and signaling of LPA receptor subtypes. H2L5186303 is a potent and highly selective small molecule antagonist of the LPA2 receptor, providing a crucial tool for dissecting its specific roles in vitro. This document provides detailed protocols and data for utilizing this compound to investigate LPA2-mediated signaling and cellular functions.
This compound Compound Profile
This compound is a potent and selective non-lipid antagonist of the LPA2 receptor. Its high selectivity allows for the specific interrogation of LPA2-dependent pathways, even in cells co-expressing other LPA receptor subtypes like LPA1 and LPA3.
| Parameter | Value | Reference |
| Chemical Name | (Z,Z)-4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid] | |
| Molecular Formula | C26H20N2O8 | |
| Molecular Weight | 488.45 g/mol | |
| CAS Number | 139262-76-3 | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at +4°C |
Table 1: Selectivity Profile of this compound
The selectivity of this compound was determined using an LPA-elicited calcium mobilization assay. The IC50 values demonstrate its high potency for LPA2 with significantly lower activity against LPA1 and LPA3.
| Receptor | IC50 (nM) | Selectivity (fold vs. LPA2) |
| LPA2 | 8.9 | 1x |
| LPA3 | 1230 | ~138x |
| LPA1 | 27354 | ~3073x |
| Data sourced from R&D Systems and Tocris Bioscience. |
LPA2 Signaling Pathways
LPA2 activation initiates a complex network of intracellular signaling cascades by coupling to multiple heterotrimeric G proteins, primarily Gαq/11, Gαi/o, and Gα12/13. These pathways regulate key cellular functions such as cell survival, proliferation, and cytoskeletal rearrangement. This compound can be used to block these downstream events and confirm their dependence on LPA2 activation.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of T Cell Motility In Vitro and In Vivo by LPA and LPA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic Acid 2 Receptor-mediated Supramolecular Complex Formation Regulates Its Antiapoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
H2L5186303: Application Notes and Protocols for a Potent and Selective LPA2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This document provides comprehensive information for the procurement and application of this compound in preclinical research. Detailed protocols for key in vitro and in vivo experiments are outlined to facilitate the investigation of LPA2 signaling and the therapeutic potential of its antagonism.
Supplier and Purchasing Information
This compound is commercially available from several suppliers. Researchers should verify stock availability and pricing directly with the vendors.
| Supplier | Catalog Number | Available Quantities | Price (USD) |
| Focus Biomolecules | 10-1452-01 | 5 mg | $60.00 |
| MedchemExpress | HY-107616 | 10 mM * 1 mL in DMSO | $136.00 |
| Tribioscience | TBI1452 | 5 mg, 25 mg | $108.00 - $360.00 |
| Cayman Chemical | 10007361 | Not Specified | Not Specified |
| R&D Systems | 4878 | Discontinued | - |
| Immunomart | Not Specified | Not Specified | Not Specified |
Chemical and Physical Properties
| Property | Value |
| Formal Name | (Z,Z)-4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid][1] |
| Molecular Formula | C₂₆H₂₀N₂O₈[1] |
| Formula Weight | 488.45[1] |
| CAS Number | 139262-76-3[1] |
| Purity | >98%[1] |
| Formulation | Powder |
| Solubility | DMSO (up to 50 mg/ml) |
| Storage | -20°C |
| Stability | ≥ 1 year |
Biological Activity
This compound is a potent and selective antagonist of the LPA2 receptor. Its selectivity for LPA2 over other LPA receptors makes it a valuable tool for dissecting the specific roles of this receptor subtype.
| Receptor | IC₅₀ (nM) | Assay Type |
| LPA₂ | 8.9 - 9 | LPA-elicited calcium mobilization assay |
| LPA₃ | 1230 - 4504 | LPA-elicited calcium mobilization assay |
| LPA₁ | 27354 | LPA-elicited calcium mobilization assay |
The primary mechanism of action of this compound is the competitive inhibition of LPA binding to the LPA2 receptor, thereby blocking downstream signaling pathways.
References
Application Notes and Protocols for H2L5186303
Audience: Researchers, scientists, and drug development professionals.
Introduction
H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA₂), a G protein-coupled receptor involved in various cellular processes.[1][2] With an IC₅₀ value of approximately 8.9 to 9 nM for the LPA₂ receptor, it demonstrates significantly lower affinity for LPA₁ and LPA₃ receptors, making it a valuable tool for studying LPA₂-mediated signaling pathways.[1][2] These pathways are implicated in cell proliferation, motility, apoptosis, and inflammation. This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo experimental use.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 488.45 g/mol | |
| Formula | C₂₆H₂₀N₂O₈ | |
| Chemical Name | (Z,Z)-4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid] | |
| Purity | ≥98% | |
| CAS Number | 139262-76-3 |
Solubility Data
This compound exhibits solubility in various organic solvents. The following table summarizes its solubility for the preparation of stock solutions.
| Solvent | Concentration | Notes | Reference |
| DMSO | Up to 250 mg/mL (511.82 mM) | Ultrasonic assistance may be required. | |
| Up to 100 mM | |||
| DMF | 20 mg/mL |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder. For example, weigh 1 mg of the compound. For larger or smaller volumes, adjust the amount of powder and solvent accordingly.
-
Calculating Solvent Volume: Use the following formula to calculate the required volume of DMSO:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
For 1 mg of this compound (0.001 g) and a desired concentration of 10 mM (0.010 mol/L):
Volume (L) = 0.001 g / (488.45 g/mol x 0.010 mol/L) = 0.0002047 L = 204.7 µL
A pre-calculated table for various stock concentrations is provided below.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Stock Solution Preparation Table (for DMSO):
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.047 mL | 10.236 mL | 20.473 mL |
| 5 mM | 409.5 µL | 2.047 mL | 4.095 mL |
| 10 mM | 204.7 µL | 1.024 mL | 2.047 mL |
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the high concentration DMSO stock solution needs to be further diluted in an appropriate aqueous buffer or cell culture medium.
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in your desired cell culture medium or buffer to achieve the final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Preparation for In Vivo Administration
For animal studies, this compound has been administered via intraperitoneal injection. The formulation for in vivo use often requires a vehicle that is well-tolerated by the animal model. While a specific vehicle for this compound is not detailed in the search results, a common approach for lipophilic compounds is to use a mixture of solvents.
Example In Vivo Formulation (General Guidance):
-
Prepare a high-concentration stock solution in DMSO.
-
For the final working solution, a co-solvent system can be used. A common vehicle consists of DMSO, PEG300, Tween-80, and saline.
-
A typical protocol would be to add the DMSO stock to PEG300, mix well, then add Tween-80, mix again, and finally add saline to the desired final volume.
-
It is recommended to prepare the in vivo working solution fresh on the day of use.
Safety Precautions:
-
Always handle this compound and solvents in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information. In case of skin or eye contact, rinse immediately with plenty of water.
Visualizations
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: LPA₂ Receptor Antagonism
Caption: Simplified diagram of this compound action on the LPA₂ signaling pathway.
References
Troubleshooting & Optimization
H2L5186303 solubility in DMSO and other solvents
This technical support guide provides detailed information on the solubility of H2L5186303, a potent and selective lysophosphatidic acid 2 (LPA₂) receptor antagonist, and addresses common issues encountered during its use in research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective antagonist for the lysophosphatidic acid 2 (LPA₂) receptor, with an IC₅₀ value of approximately 9 nM.[1][2] It is significantly less active at LPA₁ and LPA₃ receptors.[2][3][4] Its chemical formula is C₂₆H₂₀N₂O₈ and it has a molecular weight of 488.45 g/mol . This compound is utilized in research to study LPA₂-mediated signaling pathways, which are involved in processes like cell proliferation, apoptosis, and inflammation.
Q2: What is the primary solvent for dissolving this compound?
A2: The primary and most effective solvent for dissolving this compound is Dimethyl sulfoxide (DMSO).
Q3: Can I dissolve this compound in aqueous buffers?
A3: this compound has very low solubility in aqueous solutions. For instance, its solubility in a DMF:PBS (pH 7.2) (1:8) mixture is only 0.11 mg/mL. It is strongly recommended to first prepare a high-concentration stock solution in DMSO and then dilute it with the aqueous buffer for your experiment. Direct dissolution in aqueous buffers is not advised.
Q4: How should I store this compound solutions?
A4: For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for one month to maintain stability.
Troubleshooting Guide
Issue: The compound is not fully dissolving in DMSO.
-
Solution 1: Sonication: Some sources indicate that ultrasonication may be required to achieve maximum solubility in DMSO, particularly for higher concentrations (e.g., up to 250 mg/mL). Use a bath sonicator for 5-10 minutes and visually inspect for particulates.
-
Solution 2: Gentle Warming: Briefly warm the solution to 37°C. Do not overheat, as it may degrade the compound.
-
Solution 3: Check Concentration: You may be attempting to prepare a solution that is above the solubility limit reported by some suppliers (which ranges from 15 mg/mL to 250 mg/mL). Refer to the summary table below and consider preparing a less concentrated stock solution.
Issue: Precipitate forms when diluting the DMSO stock in my aqueous experimental buffer.
-
Solution 1: Reduce Final DMSO Concentration: The final concentration of DMSO in your aqueous solution may be too low to maintain the solubility of this compound. Ensure the final DMSO concentration in your assay is kept as high as permissible for your experimental system (typically ≤0.5%) while still maintaining compound solubility.
-
Solution 2: Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
-
Solution 3: Use a Surfactant: Consider including a low concentration of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, in your final aqueous buffer to help maintain solubility, if compatible with your assay.
Quantitative Data Summary
The solubility of this compound can vary between suppliers and batches. The following table summarizes reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source |
| DMSO | 250 mg/mL | 511.82 mM | Requires sonication | MedchemExpress |
| DMSO | 15 mg/mL | 30.71 mM | - | Cayman Chemical |
| DMSO | - | 100 mM | - | R&D Systems |
| DMF | 20 mg/mL | 40.94 mM | - | Cayman Chemical |
| DMF:PBS (pH 7.2) (1:8) | 0.11 mg/mL | 0.23 mM | Low aqueous solubility | Cayman Chemical |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you will need 0.488 mg of the compound (Molecular Weight = 488.45 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial. For 0.488 mg, you would add 100 µL of DMSO.
-
Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear. Gentle warming to 37°C can also be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as per the storage guidelines.
Visualizations
The following diagram illustrates the antagonistic action of this compound on the LPA₂ signaling pathway.
Caption: Antagonistic mechanism of this compound on the LPA₂ receptor signaling pathway.
References
Technical Support Center: Optimizing H2L5186303 Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of H2L5186303 for various cell-based assays. This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA₂), a G protein-coupled receptor involved in diverse cellular processes such as proliferation, migration, and apoptosis.[1] Proper concentration optimization is critical to ensure on-target effects while minimizing cytotoxicity and other confounding factors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal working concentration for your specific cell line and assay conditions. Based on its potent in vitro activity, a starting range of 10 nM to 10 µM is advisable. The IC₅₀ of this compound for the LPA₂ receptor is approximately 8.9 nM in a calcium mobilization assay, which can serve as a lower-end benchmark.
Q2: How should I prepare the stock solution for this compound?
A2: this compound is soluble in DMSO up to 100 mM. It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for the addition of small volumes to your cell culture medium, minimizing the final DMSO concentration. The final DMSO concentration in your assay should ideally be kept below 0.5% to avoid solvent-induced artifacts, and a vehicle control with the same DMSO concentration should always be included.
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A3: It is crucial to determine the cytotoxic profile of this compound in your specific cell line. This can be achieved by performing a cell viability assay in parallel with your functional assay. Common methods include MTT, MTS, or resazurin-based assays, which measure metabolic activity, or assays that measure cell membrane integrity, such as LDH release assays. A dose-response curve for cytotoxicity will help you identify the concentration range where the compound is non-toxic.
Q4: I am not observing the expected inhibitory effect. What are the possible reasons?
A4: Several factors could contribute to a lack of effect:
-
Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit the LPA₂ receptor in your specific cell system.
-
Low Receptor Expression: The cell line you are using may have low or no expression of the LPA₂ receptor. It is advisable to confirm LPA₂ expression at the mRNA or protein level.
-
Compound Instability: Ensure that the compound has been stored properly and that the stock solution has not undergone multiple freeze-thaw cycles.
-
Assay Conditions: The kinetics of the biological process you are studying might require a longer pre-incubation time with the inhibitor.
Q5: I am observing unexpected or off-target effects. How can I troubleshoot this?
A5: Off-target effects can occur, especially at higher concentrations. To investigate this:
-
Perform a Dose-Response Analysis: A clear dose-dependent inhibition that plateaus suggests a specific, on-target effect. Off-target effects may appear at higher, non-saturating concentrations.
-
Rescue Experiment: If possible, overexpressing the LPA₂ receptor might rescue the phenotype, confirming that the effect of this compound is mediated through this receptor.
Data Presentation
The following table summarizes key quantitative data for this compound from various sources.
| Parameter | Value | Assay System | Reference |
| **IC₅₀ (LPA₂) ** | 8.9 nM | LPA-elicited calcium mobilization | |
| IC₅₀ (LPA₃) | 1230 nM | LPA-elicited calcium mobilization | |
| IC₅₀ (LPA₁) | 27354 nM | LPA-elicited calcium mobilization | |
| Solubility | Up to 100 mM | DMSO | |
| Effective Concentration | 0.3 - 10 µM | Mast cell degranulation | |
| Effective Concentration | 10 µM | Inhibition of cell proliferation and promotion of apoptosis in intestinal epithelial cells | |
| Effective Concentration | 10 µM | Suppression of cell motility in MG63-A12 cells |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a specific cellular response.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Reagents for the specific cell-based assay (e.g., proliferation, migration, apoptosis)
-
Plate reader or other appropriate detection instrument
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for optimal growth and response during the assay period. Allow the cells to adhere and recover overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 10 nM to 10 µM). It is recommended to perform a 1:3 or 1:5 dilution series.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Compound Treatment:
-
Carefully remove the medium from the wells.
-
Add the prepared working concentrations of this compound and the vehicle control to the respective wells.
-
Include a "no treatment" control (medium only) and a positive control for inhibition if available.
-
-
Incubation: Incubate the plate for a duration appropriate for the biological response being measured (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the specific cell-based assay according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the data to the vehicle control (representing 0% inhibition) and a maximal inhibition control if available (representing 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit the data and determine the IC₅₀ value.
-
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol describes how to evaluate the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of Protocol 1.
-
Incubation: Incubate the cells with the compound for the same duration as your primary functional assay.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the concentration at which a significant decrease in viability occurs.
Mandatory Visualization
Caption: Experimental workflow for this compound concentration optimization.
Caption: LPA₂ signaling pathway and its inhibition by this compound.
References
potential off-target effects of H2L5186303
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H2L5186303. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on interpreting results, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist of the lysophosphatidic acid 2 (LPA₂) receptor.[1] It is a small molecule commonly used in research to investigate the physiological and pathological roles of the LPA₂ receptor.
Q2: What is the selectivity profile of this compound against other LPA receptors?
This compound shows significant selectivity for the LPA₂ receptor over other LPA receptors, namely LPA₁ and LPA₃. The inhibitory concentrations (IC₅₀) from a calcium mobilization assay are summarized in the table below.[1]
Q3: Are there any known off-target effects of this compound outside of the LPA receptor family?
Currently, there is limited publicly available data on the comprehensive off-target profile of this compound against a broad range of other receptors, kinases, or enzymes. Therefore, when interpreting unexpected experimental results, it is important to consider the possibility of uncharacterized off-target effects, especially at higher concentrations.
Q4: I am observing an unexpected phenotype in my experiment. How can I determine if it is an off-target effect?
Please refer to the Troubleshooting Guide section below for a systematic approach to investigating potential off-target effects.
Data Presentation
Table 1: this compound LPA Receptor Selectivity Profile
| Target | IC₅₀ (nM) |
| LPA₂ | 8.9 |
| LPA₃ | 1230 |
| LPA₁ | 27354 |
| Data from a LPA-elicited calcium mobilization assay.[1] |
Experimental Protocols
Protocol 1: LPA Receptor Activity Assessment using a Calcium Mobilization Assay
This protocol describes a method to assess the antagonist activity of this compound on LPA receptors by measuring intracellular calcium mobilization.
Materials:
-
Cells expressing the LPA receptor of interest (LPA₁, LPA₂, or LPA₃)
-
This compound
-
LPA (agonist)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Microplate reader with fluorescence detection capabilities
Methodology:
-
Cell Preparation:
-
Plate cells in a 96-well black, clear-bottom microplate at a suitable density and allow them to attach overnight.
-
On the day of the assay, remove the culture medium and load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the different concentrations of this compound to the respective wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of LPA agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the microplate in the reader and start recording the baseline fluorescence.
-
Add the LPA agonist to all wells simultaneously using an automated injector.
-
Continue recording the fluorescence signal for a few minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Troubleshooting Guide
Issue: Unexpected or inconsistent experimental results.
This guide provides a logical workflow to troubleshoot and investigate whether the observed effects are due to on-target LPA₂ antagonism or potential off-target activities.
Diagram: Troubleshooting Workflow for Unexpected Results
Caption: Troubleshooting workflow for this compound.
Signaling Pathway
Diagram: Simplified LPA₂ Signaling Pathway
Caption: Simplified LPA₂ receptor signaling pathways.
References
troubleshooting low bioactivity of H2L5186303 in experiments
Welcome to the technical support center for H2L5186303. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the use of this compound.
Product Overview
This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA₂). It is a valuable tool for studying the physiological and pathological roles of LPA₂ signaling.
Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 488.45 g/mol |
| Formula | C₂₆H₂₀N₂O₈ |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO. Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice. |
| Storage | Store at +4°C |
Troubleshooting Guide: Low Bioactivity of this compound
This guide addresses common issues that may lead to lower-than-expected bioactivity of this compound in your experiments.
Question 1: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?
Several factors can contribute to low bioactivity. Below is a troubleshooting workflow to help you identify the potential cause.
Troubleshooting workflow for low bioactivity.
Detailed Troubleshooting Steps:
-
Compound Solubility:
-
Issue: this compound has limited solubility in aqueous solutions. Precipitation of the compound will lead to a lower effective concentration.[1]
-
Recommendation: Prepare a high-concentration stock solution in DMSO (up to 100 mM). When preparing working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Visually inspect for any precipitation after dilution.
-
-
Compound Concentration and Potency:
-
Issue: The concentration of this compound may be too low to effectively antagonize the LPA₂ receptor, especially if high concentrations of LPA are used in the assay.
-
Recommendation: this compound is a potent LPA₂ antagonist with an IC₅₀ of approximately 8.9 nM in an LPA-elicited calcium mobilization assay. However, its potency against other LPA receptors is significantly lower (IC₅₀ for LPA₁ is ~27,354 nM and for LPA₃ is ~1,230 nM). Ensure your cell line expresses sufficient levels of the LPA₂ receptor and that the concentration of this compound is appropriate to inhibit the LPA-induced response. Consider performing a dose-response experiment to determine the optimal concentration for your specific assay.
-
-
Compound Stability:
-
Issue: Small molecules can degrade in cell culture media over time, especially during long incubation periods.
-
-
Assay Conditions:
-
Issue: Suboptimal assay conditions can lead to a reduced signal window, making it difficult to observe the inhibitory effect of the antagonist.
-
Recommendation:
-
Agonist Concentration: In antagonist mode assays, the concentration of the agonist (LPA) is critical. A very high concentration of LPA may overcome the inhibitory effect of this compound. It is recommended to use an EC₅₀ to EC₈₀ concentration of LPA.
-
Incubation Time: Ensure sufficient pre-incubation time with this compound to allow it to bind to the LPA₂ receptors before adding the agonist. A 30-minute pre-incubation is a good starting point.
-
-
-
Cell Health and Receptor Expression:
-
Issue: Unhealthy cells or cells with low LPA₂ receptor expression will not exhibit a robust response to LPA, making it difficult to assess the antagonist's activity.
-
Recommendation: Regularly check cell viability and morphology. Ensure that the passage number of your cell line is within the recommended range. Confirm the expression of the LPA₂ receptor in your cell line using techniques like qPCR or western blotting.
-
-
Off-Target Effects:
-
Issue: At high concentrations, small molecules can have off-target effects that may mask the intended bioactivity.
-
Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a competitive antagonist of the LPA₂ receptor. It binds to the receptor and prevents the binding of its natural ligand, lysophosphatidic acid (LPA), thereby blocking the downstream signaling pathways.
Q2: What signaling pathways are downstream of the LPA₂ receptor? A2: The LPA₂ receptor couples to several G proteins, including Gq/11, Gi/o, and G12/13. Activation of these pathways can lead to various cellular responses, including calcium mobilization, activation of the Ras-MAPK pathway, and regulation of the Rho GTPase, which is involved in cell migration and cytoskeletal rearrangements.
Simplified LPA₂ receptor signaling pathway.
Q3: What are some common applications of this compound? A3: this compound is used in a variety of in vitro and in vivo studies to investigate the role of the LPA₂ receptor. Common applications include:
-
Inhibition of cell proliferation and motility.
-
Induction of apoptosis.
-
Studying its anti-inflammatory effects.
Q4: How should I prepare a stock solution of this compound? A4: It is recommended to prepare a stock solution of this compound in DMSO at a concentration of up to 100 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Experimental Protocols
Below are generalized protocols for common assays where this compound is used. It is important to optimize these protocols for your specific cell type and experimental conditions.
Calcium Mobilization Assay
This assay is used to determine the IC₅₀ of this compound by measuring its ability to inhibit LPA-induced intracellular calcium release.
Materials:
-
Cells expressing the LPA₂ receptor
-
This compound
-
LPA (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom plates
Protocol:
-
Cell Seeding: Seed cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Antagonist Addition: Add the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
Agonist Addition and Signal Reading: Place the plate in a fluorescence plate reader. Add LPA at a predetermined EC₈₀ concentration to all wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Determine the inhibitory effect of this compound at each concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT/XTT Assay)
This assay measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
96-well tissue culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours.
-
Signal Reading: If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each concentration of this compound.
Data Presentation
Selectivity Profile of this compound
| Receptor | IC₅₀ (nM) |
| LPA₂ | 8.9 |
| LPA₃ | 1230 |
| LPA₁ | 27354 |
Data from LPA-elicited calcium mobilization assays.
Summary of this compound Bioactivity in In Vitro and In Vivo Models
| Assay | Cell Line/Model | Concentration/Dosage | Incubation Time | Observed Effect |
| Mast Cell Degranulation | - | 0.3-10 µM | 30 min | Inhibition of degranulation |
| Apoptosis | Intestinal Epithelial Cells (IEC) | 10 µM | 2 days | Promotion of apoptosis |
| Cell Motility | MG63-A12 cells | 10 µM | - | Suppression of cell motility |
| Cell Proliferation | Lpar5f/f Villin-Cre mice intestinal crypts | 10 mg/kg (i.p.) | 6 days | Inhibition of cell proliferation |
| Anti-inflammatory | OVA-sensitized mice | 0-50 mg/kg (i.p.) | Single dose | Suppression of eosinophils and lymphocytes |
References
Technical Support Center: H2L5186303 for In Vivo Studies
This technical support center provides essential information, frequently asked questions (FAQs), and troubleshooting guidance for researchers using H2L5186303 in in vivo experimental models.
Disclaimer: this compound is a potent and selective lysophosphatidic acid 2 (LPA₂) receptor antagonist, not a vehicle control.[1][2][3] It is a pharmacologically active compound used to investigate the role of the LPA₂ receptor in various biological processes. This guide addresses its proper handling, formulation, and administration.
Frequently Asked Questions (FAQs)
1. What is this compound? this compound is a small molecule antagonist that selectively inhibits the LPA₂ receptor.[1][2] It has demonstrated efficacy in preclinical models of allergic asthma and has been studied for its effects on cell proliferation, apoptosis, and inflammation.
2. How should I prepare a stock solution of this compound? this compound is soluble up to 100 mM in DMSO. To prepare a stock solution, dissolve the solid compound in high-purity DMSO to the desired concentration. Vortex briefly to ensure it is fully dissolved.
3. What is a suitable vehicle for in vivo administration of this compound? For in vivo studies, the DMSO stock solution must be diluted into a physiologically compatible vehicle. The choice of vehicle depends on the experimental design and route of administration. A common approach involves a multi-step dilution to minimize DMSO concentration in the final injection volume. A typical vehicle might consist of:
-
Saline
-
Phosphate-Buffered Saline (PBS)
-
A mixture containing Tween® 80 or other surfactants to maintain solubility.
-
A mixture containing PEG400 or other co-solvents.
It is critical to prepare a parallel "vehicle control" group in your experiments. This group should receive the exact same final formulation (including the low concentration of DMSO and any other excipients) but without this compound.
4. What are the recommended storage conditions?
-
Solid Compound: Store at +4°C for long-term stability. Some vendors may recommend -20°C. Always refer to the manufacturer's data sheet.
-
Stock Solution (in DMSO): Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
5. What is the typical route of administration and dosage? The most commonly cited route of administration in literature is intraperitoneal (i.p.) injection. Dosages can vary significantly based on the animal model and disease state. For example, doses of 10 mg/kg have been used in mice to study effects on cell proliferation, while doses up to 50 mg/kg have been used in asthma models. A pilot dose-response study is always recommended to determine the optimal dose for your specific model.
Data Presentation
Table 1: Physicochemical & Pharmacological Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₀N₂O₈ | |
| Molecular Weight | 488.45 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Purity | ≥98% | |
| IC₅₀ for LPA₂ | 8.9 nM - 9 nM | |
| IC₅₀ for LPA₁ | 27,354 nM (approx. 27.4 µM) | |
| IC₅₀ for LPA₃ | 1,230 nM |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Maximum Duration | Source |
| Stock Solution in DMSO | -80°C | 6 Months | |
| Stock Solution in DMSO | -20°C | 1 Month | |
| Working Dilution (Aqueous) | 4°C | Prepare fresh daily | General Best Practice |
Experimental Protocols
Protocol: Preparation and Administration of this compound for In Vivo Mouse Studies
Objective: To prepare a 10 mg/kg dose of this compound for intraperitoneal injection in a 25g mouse, ensuring the final DMSO concentration is below 5%.
Materials:
-
This compound solid compound
-
DMSO (cell culture grade)
-
PEG400
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Methodology:
-
Prepare 50 mg/mL Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve in DMSO to a final concentration of 50 mg/mL.
-
Example: Dissolve 5 mg of this compound in 100 µL of DMSO.
-
Vortex until fully dissolved. This is your Stock Solution .
-
-
Prepare the Vehicle:
-
In a sterile tube, prepare the vehicle by mixing components in a 1:4:5 ratio of DMSO:PEG400:Saline or a similar validated ratio.
-
For this protocol, we will use a common formulation vehicle of 5% DMSO, 40% PEG400, and 55% Saline.
-
-
Prepare the Final Dosing Solution (10 mg/kg):
-
Calculate Dose per Animal: For a 25g mouse, the dose is 0.25 mg (10 mg/kg * 0.025 kg).
-
Calculate Volume of Stock Solution: The required volume from the 50 mg/mL stock is 5 µL (0.25 mg / 50 mg/mL).
-
Determine Final Injection Volume: Assume a standard injection volume of 100 µL (4 mL/kg).
-
Dilute the Stock: In a sterile tube, add the 5 µL of this compound Stock Solution to 95 µL of a suitable, pre-warmed sterile vehicle (e.g., saline or PBS). Vortex gently to mix. This step must be done carefully to avoid precipitation.
-
Alternative Dilution for Solubility: If precipitation occurs, use a co-solvent vehicle. For a 100 µL final volume:
-
Add 5 µL of this compound Stock Solution.
-
Add 40 µL of PEG400.
-
Add 55 µL of Sterile Saline.
-
Vortex to mix. The final concentration of this compound will be 2.5 mg/mL (0.25 mg in 100 µL).
-
-
-
Prepare the Vehicle Control:
-
In a separate sterile tube, mix 5 µL of DMSO (instead of the drug stock) with 95 µL of the same sterile vehicle used in Step 3.
-
This ensures that control animals receive the identical formulation, minus the active compound.
-
-
Administration:
-
Administer 100 µL of the final dosing solution (or vehicle control) via intraperitoneal injection using an appropriate gauge needle (e.g., 27G).
-
Troubleshooting Guides
Q: My this compound compound precipitates out of solution when I dilute my DMSO stock with saline/PBS. What should I do?
A: This is a common issue when diluting a DMSO-soluble compound into an aqueous buffer.
-
Solution 1: Reduce Final Concentration: The compound may be exceeding its solubility limit in the aqueous vehicle. Try lowering the final concentration if your experimental design allows.
-
Solution 2: Use Co-solvents: Incorporate excipients to improve solubility. A vehicle containing PEG400 and a small amount of a surfactant like Tween® 80 can help keep the compound in solution. Always test the vehicle for toxicity in a small cohort of animals first.
-
Solution 3: pH Adjustment: Check if adjusting the pH of your saline or PBS vehicle (within a physiologically tolerated range, e.g., 7.2-7.4) improves solubility.
-
Solution 4: Warm the Vehicle: Gently warming the vehicle to 37°C before adding the DMSO stock can sometimes help, but be cautious of compound stability at higher temperatures.
Q: I am observing inconsistent results between different experimental cohorts. What could be the cause?
A: Inconsistency can arise from several factors related to formulation and handling.
-
Formulation Inconsistency: Ensure the formulation is prepared identically each time. Use a precise, validated protocol and mix components in the same order. Prepare enough of a single batch for all animals in a cohort.
-
Incomplete Solubilization: Ensure the compound is fully dissolved in the DMSO stock before further dilution. Visually inspect for any particulate matter.
-
Compound Degradation: Avoid repeated freeze-thaw cycles of your DMSO stock by creating single-use aliquots. Prepare final aqueous dilutions fresh on the day of injection and do not store them.
-
Injection Variability: Ensure consistent injection technique (volume, location) for all animals.
Q: My animals are showing signs of irritation or inflammation at the injection site. What should I do?
A: This may be caused by the vehicle or the compound itself.
-
Check DMSO Concentration: Ensure the final percentage of DMSO in the injected volume is low (ideally <5%, and never exceeding 10%). High concentrations of DMSO can cause local irritation.
-
Vehicle Toxicity: The vehicle itself (e.g., co-solvents, surfactants) may be causing a reaction. Run a cohort of animals treated only with the vehicle to assess its tolerability.
-
Compound Irritation: The compound may be inherently irritating. Consider reducing the concentration or exploring an alternative route of administration if the irritation is severe and impacts animal welfare.
Visualizations
Caption: Troubleshooting workflow for compound precipitation issues.
Caption: Experimental workflow for this compound formulation and administration.
Caption: Simplified signaling pathway showing LPA₂ antagonism by this compound.
References
Technical Support Center: Minimizing H2L5186303 Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of H2L5186303 in cell culture media. Our goal is to provide actionable solutions to ensure the successful integration of this compound into your experiments.
Troubleshooting Guide
Precipitation of this compound can arise from a variety of factors, including its physicochemical properties, the composition of the culture medium, and handling procedures. This guide provides a systematic approach to identifying and resolving these issues.
Visualizing the Troubleshooting Workflow
The following workflow provides a step-by-step process for diagnosing and resolving this compound precipitation.
Caption: A workflow diagram for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of compound precipitation in cell culture media?
A1: Compound precipitation in cell culture media is often a multifaceted issue. Some common causes include:
-
High Final Concentration: Exceeding the solubility limit of the compound in the aqueous environment of the culture medium.
-
Improper Stock Solution Preparation: Using a solvent that has absorbed moisture can reduce the compound's solubility.
-
Rapid Dilution: Adding the stock solution too quickly to the media can cause localized high concentrations, leading to precipitation.
-
Media Composition: Interactions between the compound and components of the media, such as proteins, salts, and changes in pH, can lead to precipitation.[1][2]
-
Temperature Effects: Changes in temperature during storage or handling can affect the solubility of the compound.
Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A2: You can perform a serial dilution of your this compound stock solution directly into your cell culture medium. This will help you visually determine the concentration at which precipitation occurs. It is recommended to incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) and observe for any precipitate formation over time.
Q3: What is the best way to add the this compound stock solution to the culture media to avoid precipitation?
A3: To prevent localized high concentrations that can lead to precipitation, it is recommended to add the DMSO stock solution dropwise to the cell media while gently vortexing or swirling.[3] This ensures rapid and even dispersion of the compound.
Q4: Can the type of culture media or serum concentration affect this compound solubility?
A4: Yes, the composition of the culture media and the presence of serum can significantly impact the solubility of a compound. Serum proteins can sometimes interact with compounds, leading to precipitation. If you suspect this is an issue, consider reducing the serum concentration or testing a serum-free formulation if your cell line allows it.[3] Additionally, the pH and ionic strength of the media can influence compound solubility.[1]
Q5: Is it advisable to store this compound diluted in cell culture media?
A5: It is generally not recommended to store compounds in cell culture media for extended periods. To ensure compound stability and avoid potential precipitation or degradation over time, it is best practice to prepare fresh working dilutions from your stock solution for each experiment.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Culture Media
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without causing precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% anhydrous DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. A suggested dilution series is provided in the table below.
-
Add the appropriate volume of culture medium to each tube or well.
-
Add the corresponding volume of the this compound stock solution to each tube or well, ensuring to add it dropwise while gently mixing.
-
Include a "vehicle control" containing only the highest volume of DMSO used in the dilutions.
-
Incubate the dilutions at 37°C and 5% CO2 for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of precipitation. This can be done with the naked eye and confirmed by microscopic examination. The highest concentration that remains clear is considered the maximum soluble concentration.
Data Presentation: Example Dilution Series for Solubility Testing
| Final this compound Concentration (µM) | Volume of Culture Medium (µL) | Volume of 10 mM Stock Solution (µL) | Final DMSO Concentration (%) |
| 100 | 990 | 10 | 1.0% |
| 50 | 995 | 5 | 0.5% |
| 25 | 997.5 | 2.5 | 0.25% |
| 10 | 999 | 1 | 0.1% |
| 5 | 999.5 | 0.5 | 0.05% |
| 1 | 999.9 | 0.1 | 0.01% |
| Vehicle Control | 990 | 10 (of DMSO) | 1.0% |
Potential Signaling Pathway Interactions
While the specific pathways affected by this compound are proprietary, understanding potential interactions that can lead to off-target effects or precipitation is crucial. The diagram below illustrates a generalized signaling pathway and highlights points where a compound might interact or where media components could interfere.
Caption: A generalized signaling pathway illustrating potential compound interactions.
References
- 1. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and root cause analysis of cell culture media precipitates in the viral deactivation treatment with high-temperature/short-time method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
H2L5186303 half-life and metabolic stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with H2L5186303, a potent and selective lysophosphatidic acid 2 (LPA2) receptor antagonist. While specific data on the half-life and metabolic stability of this compound are not publicly available, this guide offers a comprehensive overview of its known biological activities, a detailed protocol for assessing metabolic stability, and troubleshooting advice for common experimental challenges.
This compound: Physicochemical and Biological Properties
This compound is a valuable tool for studying the role of the LPA2 receptor in various physiological and pathological processes.[1][2][3] Its key characteristics are summarized below.
| Property | Value | Reference |
| Molecular Weight | 488.45 g/mol | [3] |
| Formula | C₂₆H₂₀N₂O₈ | [3] |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at +4°C | |
| CAS Number | 139262-76-3 | |
| Mechanism of Action | Potent and selective LPA₂ receptor antagonist | |
| IC₅₀ for LPA₂ | 8.9 nM | |
| IC₅₀ for LPA₁ | 27354 nM | |
| IC₅₀ for LPA₃ | 1230 nM |
LPA₂ Signaling Pathway
This compound exerts its effects by blocking the LPA₂ signaling pathway. Understanding this pathway is crucial for interpreting experimental results. LPA₂ activation by its ligand, lysophosphatidic acid (LPA), triggers a cascade of intracellular events through the coupling to various G proteins, including Gᵢ/ₒ, Gₒ/₁₁, and G₁₂/₁₃. These events ultimately influence cell survival, proliferation, and migration.
Figure 1: LPA₂ Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocol: In Vitro Metabolic Stability Assay
While specific pharmacokinetic data for this compound is not available, researchers can assess its metabolic stability using a standard in vitro assay with liver microsomes. This protocol provides a general framework for such an experiment.
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add human liver microsomes to the phosphate buffer to a final concentration of 0.5 mg/mL.
-
Add the this compound working solution to the microsome suspension to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Include control wells:
-
No NADPH: To assess non-enzymatic degradation.
-
No microsomes: To assess compound stability in the buffer.
-
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Figure 2: Experimental Workflow for In Vitro Metabolic Stability Assay.
Troubleshooting and FAQs
This section addresses potential issues and common questions that may arise during the metabolic stability assessment of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Pipetting errors or inconsistent mixing. | Ensure proper pipette calibration and technique. Gently vortex or mix all solutions thoroughly before and after additions. |
| Compound appears more stable than expected or stability varies between experiments | Degradation of NADPH cofactor. | Prepare NADPH solutions fresh for each experiment. Keep on ice during use. |
| The compound precipitates in the incubation mixture | Low aqueous solubility of this compound. | Decrease the compound concentration. Ensure the final DMSO concentration is as low as possible (e.g., ≤ 0.1%). |
| The disappearance rate is too fast to measure accurately | High concentration of microsomes or a very labile compound. | Reduce the microsomal protein concentration and/or shorten the incubation time points. |
| No metabolism is observed for the positive control | Inactive microsomes or incorrect cofactor. | Use a new batch of microsomes. Ensure the correct cofactor (NADPH for CYPs) is used at the appropriate concentration. |
| The compound is unstable in the absence of NADPH | Chemical instability or degradation by non-NADPH dependent enzymes. | Analyze the "No NADPH" control wells carefully. If degradation is observed, the compound may be chemically unstable under the assay conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the metabolism of compounds like this compound in liver microsomes? A1: The primary enzymes in liver microsomes that metabolize drugs are the Cytochrome P450 (CYP) superfamily. These are NADPH-dependent enzymes.
Q2: Why is it important to determine the metabolic stability of a research compound? A2: Metabolic stability is a critical parameter that influences a compound's pharmacokinetic properties, such as its half-life and oral bioavailability. A compound that is metabolized too quickly may not reach its target in sufficient concentrations to be effective. Conversely, a compound that is too stable may accumulate and cause toxicity.
Q3: Can I use microsomes from other species to test the metabolic stability of this compound? A3: Yes, using microsomes from different species (e.g., mouse, rat, dog) is a common practice in drug discovery to assess inter-species differences in metabolism. This information is valuable for selecting the appropriate animal models for further in vivo studies.
Q4: What are the limitations of the in vitro liver microsomal stability assay? A4: This assay primarily assesses Phase I metabolism and may not fully capture the contribution of Phase II metabolism (conjugation reactions) or the role of drug transporters. For a more comprehensive understanding of a compound's metabolic fate, studies using hepatocytes, which contain both Phase I and Phase II enzymes, are recommended as a follow-up.
Q5: How can I interpret the intrinsic clearance (CLᵢₙₜ) value? A5: The intrinsic clearance is a measure of the metabolic activity of the liver enzymes towards the compound, independent of other physiological factors like blood flow. It is used to rank compounds based on their metabolic liability. A higher CLᵢₙₜ value generally indicates lower metabolic stability. This in vitro data can be used in models to predict in vivo hepatic clearance.
References
best practices for working with H2L5186303
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with H2L5186303, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA₂).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule antagonist of the LPA₂ receptor, a G protein-coupled receptor (GPCR).[1][2][3] Its primary mechanism of action is to block the binding of lysophosphatidic acid (LPA) to the LPA₂ receptor, thereby inhibiting its downstream signaling pathways.
2. What are the main cellular effects of this compound?
By antagonizing the LPA₂ receptor, this compound has been shown to:
-
Promote apoptosis (programmed cell death).[1]
-
Inhibit cell proliferation.[1]
-
Suppress cell motility and invasion.
-
Exhibit anti-inflammatory effects.
3. What are the recommended solvent and storage conditions for this compound?
-
Solubility: this compound is soluble in DMSO.
-
Storage of solid: Store the solid compound at -20°C.
-
Storage of stock solutions:
-
Store DMSO solutions at -20°C for up to one month.
-
For longer-term storage, it is recommended to store aliquots at -80°C for up to six months.
-
4. What is the selectivity profile of this compound?
This compound is highly selective for the LPA₂ receptor. Its inhibitory potency (IC₅₀) is significantly higher for LPA₂ compared to other LPA receptors, such as LPA₁ and LPA₃.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₂₀N₂O₈ | |
| Molecular Weight | 488.45 g/mol | |
| IC₅₀ (LPA₂) ** | 9 nM | |
| IC₅₀ (LPA₁) | 27354 nM | |
| IC₅₀ (LPA₃) ** | 1230 nM | |
| Solubility | Soluble in DMSO | |
| Storage | Solid: -20°C; DMSO stock: -20°C (1 month) or -80°C (6 months) |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Compound degradation: Improper storage of this compound stock solutions. | Prepare fresh DMSO stock solutions and store them in small aliquots at -80°C to minimize freeze-thaw cycles. |
| Low receptor expression: The cell line used may have low or no expression of the LPA₂ receptor. | Verify LPA₂ receptor expression in your cell line of interest using techniques like qPCR or Western blotting before starting the experiment. | |
| Incorrect dosage: The concentration of this compound used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Poor solubility in aqueous media | Compound precipitation: this compound is poorly soluble in aqueous solutions. | Prepare a high-concentration stock solution in DMSO and then dilute it in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. |
| Observed off-target effects | High concentration: Using excessively high concentrations of this compound may lead to non-specific effects. | Stick to the recommended concentration range determined from dose-response studies. Include appropriate controls, such as a vehicle-only control (DMSO) and potentially a negative control compound. |
| Contamination: The this compound sample may be contaminated. | Ensure the purity of the compound. If in doubt, obtain a new batch from a reputable supplier. | |
| Variability in in vivo experiments | Poor bioavailability: The route of administration may not be optimal for achieving sufficient exposure. | Intraperitoneal (i.p.) injection has been successfully used in mouse models. Consider optimizing the vehicle and dosing regimen for your specific animal model. |
| Metabolic instability: The compound may be rapidly metabolized in vivo. | While specific pharmacokinetic data for this compound is limited in the public domain, consider this as a potential factor if in vivo efficacy is lower than expected based on in vitro data. |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines known to express the LPA₂ receptor (e.g., various ovarian, breast, or prostate cancer cell lines).
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell line (e.g., OVCAR-3, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol measures the induction of apoptosis by this compound.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Migration Assay (Boyden Chamber Assay)
This protocol assesses the inhibitory effect of this compound on cell migration.
Materials:
-
This compound
-
DMSO
-
Appropriate motile cell line (e.g., HT-1080 fibrosarcoma)
-
Boyden chamber inserts (8 µm pore size)
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS or LPA)
-
Crystal Violet stain
Procedure:
-
Insert Preparation: Place the Boyden chamber inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber.
-
Cell Preparation: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate for 6-24 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Visualizations
LPA₂ Receptor Signaling Pathway
Caption: LPA₂ receptor signaling pathways and the inhibitory action of this compound.
General Experimental Workflow for In Vitro Studies
Caption: A generalized workflow for in vitro experiments using this compound.
References
- 1. Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperation of G12/13 and Gi proteins via lysophosphatidic acid receptor-2 (LPA2) signaling enhances cancer cell survival to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Validation & Comparative
A Head-to-Head Comparison of H2L5186303 and GRI977143 in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of an LPA2 Antagonist versus an Agonist in Modulating Allergic Airway Inflammation.
The G protein-coupled receptor for lysophosphatidic acid 2 (LPA2) has emerged as a compelling therapeutic target in asthma, a chronic inflammatory disease of the airways. Lysophosphatidic acid (LPA), a bioactive lipid mediator, is found in elevated concentrations in the bronchoalveolar lavage fluid (BALF) of asthma patients following allergen exposure and is known to exacerbate allergic responses.[1] The therapeutic potential of modulating the LPA2 receptor is, however, a subject of ongoing investigation, with conflicting reports on the effects of LPA2 agonists and antagonists. This guide provides a comprehensive comparison of the LPA2 antagonist, H2L5186303, and the LPA2 agonist, GRI977143, in a well-established preclinical model of ovalbumin (OVA)-induced allergic asthma.
Mechanism of Action: A Tale of Two Modulators
This compound is a selective antagonist of the LPA2 receptor, with an IC50 of 9 nM.[2] By blocking the binding of LPA to LPA2, this compound is hypothesized to inhibit downstream signaling pathways that contribute to the pathophysiology of asthma. In contrast, GRI977143 acts as an agonist, activating the LPA2 receptor. The rationale for using an agonist is based on some findings that suggest LPA2 activation can have anti-inflammatory effects in certain contexts.[3][4] The comparative study aimed to elucidate these contradictory roles by evaluating both compounds in the same experimental setup.[1]
dot
Caption: LPA2 signaling pathway in allergic asthma and points of intervention by this compound and GRI977143.
Comparative Efficacy in an Ovalbumin-Induced Asthma Model
A study directly comparing this compound and GRI977143 in a murine model of OVA-induced allergic asthma revealed distinct and timing-dependent effects on key asthma-related parameters.
Effects on Airway Inflammation and Cellular Infiltration
The study found that both this compound and GRI977143 could suppress the total cell count in the bronchoalveolar lavage fluid (BALF). However, their efficacy on specific inflammatory cell types differed based on the timing of administration.
| Treatment Group | Total Cells in BALF (% of OVA control) | Eosinophils in BALF (% of OVA control) | Lymphocytes in BALF (% of OVA control) |
| GRI977143 (before challenge) | 24.5% | 27.5% | 26.6% |
| This compound (before sensitization) | Not specified | 39.1% | 29.3% |
| This compound (before challenge) | Not specified | 36.3% | Not specified |
Data summarized from a study in an OVA-induced mouse model of asthma.
Key Findings:
-
GRI977143 , when administered before the OVA challenge, significantly suppressed the increase in total cells, eosinophils, and lymphocytes in the BALF.
-
This compound showed significant suppression of eosinophil counts when administered either before antigen sensitization and challenge or just before the challenge. It also effectively reduced lymphocyte counts when given before sensitization.
Impact on Th2 Cytokines and Mucin Production
The production of Th2 cytokines, such as IL-4, IL-5, and IL-13, is a hallmark of allergic asthma, contributing to eosinophil accumulation, mucus overproduction, and IgE synthesis.
| Treatment Group | IL-13 in BALF (pg/mL) | Mucin Production |
| Control | ~50 | Low |
| OVA-induced Asthma | ~200 | High |
| GRI977143 (before challenge) | Significantly Reduced | Inhibited |
| This compound (before sensitization or challenge) | Significantly Reduced | Inhibited |
Qualitative and quantitative data summarized from a study in an OVA-induced mouse model of asthma.
Key Findings:
-
Both GRI977143 (administered before challenge) and this compound (administered before sensitization or challenge) effectively suppressed the elevated levels of the Th2 cytokine IL-13 in the BALF.
-
Histological analysis revealed that both compounds inhibited the OVA-induced increase in mucin secretion.
Suppression of Airway Hyperresponsiveness
A critical feature of asthma is airway hyperresponsiveness (AHR) to stimuli. The study demonstrated that this compound was highly effective in suppressing AHR when administered before OVA sensitization and challenge.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparative study of this compound and GRI977143.
Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
-
Sensitization: On day 0 and day 14, female BALB/c mice (6-8 weeks old) are sensitized by an intraperitoneal (i.p.) injection of 50 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide in a total volume of 200 µL.
-
Drug Administration:
-
"Before Sensitization" Protocol: this compound (or vehicle) is administered i.p. 30 minutes before each OVA sensitization on days 0 and 14, and 30 minutes before each OVA challenge on days 28, 29, and 30.
-
"Before Challenge" Protocol: GRI977143, this compound (or vehicle) is administered i.p. 30 minutes before each OVA challenge on days 28, 29, and 30.
-
-
Challenge: On days 28, 29, and 30, mice are challenged with 1% (w/v) OVA in phosphate-buffered saline (PBS) for 30 minutes using a nebulizer.
-
Analysis: 48 hours after the final challenge (day 32), mice are assessed for airway hyperresponsiveness, and bronchoalveolar lavage fluid (BALF) is collected for cell counts and cytokine analysis. Lung tissues are harvested for histological examination.
dot
Caption: Experimental workflow for the OVA-induced allergic asthma model.
Bronchoalveolar Lavage Fluid (BALF) Analysis
-
Mice are euthanized, and the trachea is cannulated.
-
The lungs are lavaged three times with 0.5 mL of ice-cold PBS.
-
The collected BALF is centrifuged, and the supernatant is stored for cytokine analysis (e.g., ELISA for IL-13).
-
The cell pellet is resuspended, and total cell counts are determined using a hemocytometer.
-
Differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are performed on cytospin preparations stained with Diff-Quik.
Histological Analysis
-
Lungs are perfused with PBS and fixed in 10% neutral buffered formalin.
-
The fixed tissues are embedded in paraffin, sectioned, and stained with:
-
Hematoxylin and Eosin (H&E): To assess overall inflammation and cellular infiltration.
-
Periodic Acid-Schiff (PAS): To visualize and quantify mucin-producing goblet cells.
-
Conclusion and Future Directions
The comparative data suggests that both antagonism and agonism of the LPA2 receptor can ameliorate features of allergic asthma in a preclinical model, albeit with differing efficacy depending on the timing of administration. The LPA2 antagonist, this compound, demonstrated robust suppressive effects on airway hyperresponsiveness, inflammation, and mucin production, particularly when administered prior to both sensitization and challenge. The LPA2 agonist, GRI977143, also showed significant anti-inflammatory effects, but primarily when administered before the allergen challenge.
These findings highlight the complex and multifaceted role of the LPA2 receptor in the pathogenesis of asthma. The strong performance of the antagonist, this compound, in suppressing multiple facets of the asthmatic response suggests that blocking LPA2 signaling may be a more consistently effective therapeutic strategy than agonism. Further research is warranted to fully elucidate the downstream signaling pathways affected by these compounds and to evaluate their potential in other preclinical models that may more closely mimic the heterogeneity of human asthma.
References
- 1. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Inhibitory Effect of a Lysophosphatidic Acid 2 Agonist on Allergen-Driven Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to H2L5186303 and Other LPA2 Receptor Antagonists
In the landscape of G protein-coupled receptor (GPCR) targeted therapeutics, the lysophosphatidic acid receptor 2 (LPA2) has emerged as a significant target for various pathologies, including fibrosis and cancer. This guide provides a comparative analysis of the LPA2 antagonist, H2L5186303, alongside other notable LPA2 antagonists. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.
Introduction to LPA2 and its Antagonists
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of GPCRs, including LPA2. The LPA2 receptor is coupled to various G proteins, such as Gαi, Gαq, and Gα12/13, initiating a cascade of downstream signaling events that regulate cell proliferation, migration, and survival.[1][2] The dysregulation of the LPA-LPA2 signaling axis has been implicated in the progression of several diseases, making LPA2 antagonists a promising therapeutic strategy.
This compound is a potent and selective antagonist of the LPA2 receptor. This guide will compare its pharmacological profile with other known LPA2 antagonists, including UCM-14216, C35, and the non-selective antagonist Ki16425.
Quantitative Comparison of LPA2 Antagonists
The following table summarizes the key quantitative data for this compound and other LPA2 antagonists based on available in vitro data.
| Compound | Target | IC50 (nM) at LPA2 | IC50 (nM) at LPA1 | IC50 (nM) at LPA3 | Notes |
| This compound | LPA2 | 8.9[3] | 27354 | 1230 | Potent and selective for LPA2. |
| UCM-14216 | LPA2 | 1900 | Inactive | Inactive | Also reported with a KD of 1.3 nM; inactive at LPA1,3-6. |
| C35 | LPA2 | 17 | >50000 | >50000 | Potent and selective for LPA2. |
| Ki16425 | LPA1/LPA2/LPA3 | 6500 | 340 | 930 | Non-selective LPA receptor antagonist. |
LPA2 Signaling Pathway
The activation of the LPA2 receptor by its endogenous ligand, LPA, triggers a complex network of intracellular signaling pathways. A simplified representation of the canonical LPA2 signaling cascade is depicted below.
Caption: LPA2 Receptor Signaling Cascade.
Experimental Protocols
A comprehensive evaluation of LPA2 antagonists necessitates robust experimental protocols. Below are generalized methodologies for key in vitro and in vivo assays.
In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the potency and selectivity of LPA2 antagonists.
Objective: To measure the ability of a compound to inhibit LPA-induced intracellular calcium mobilization in cells expressing the LPA2 receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human LPA2 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom plates and grown to confluency.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Incubation: The dye solution is removed, and cells are washed. The antagonist compound (e.g., this compound) at various concentrations is added to the wells and incubated for a specified period (e.g., 15-30 minutes).
-
LPA Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. LPA at a concentration that elicits a submaximal response (EC80) is injected into the wells, and the fluorescence intensity is measured over time.
-
Data Analysis: The increase in fluorescence upon LPA stimulation is indicative of calcium mobilization. The inhibitory effect of the antagonist is calculated, and IC50 values are determined by plotting the percent inhibition against the log of the antagonist concentration.
In Vivo Model of Ovalbumin-Induced Allergic Asthma
This animal model is relevant for assessing the in vivo efficacy of LPA2 antagonists in inflammatory conditions.
Objective: To evaluate the therapeutic potential of an LPA2 antagonist in a mouse model of allergic asthma.
Methodology:
-
Animal Model: BALB/c mice are typically used for this model.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on specific days (e.g., day 0 and day 14).
-
Drug Administration: The LPA2 antagonist (e.g., this compound) or vehicle is administered to the mice, for example, via intraperitoneal injection, at a specified time before OVA challenge.
-
Airway Challenge: Sensitized mice are challenged with aerosolized OVA on consecutive days (e.g., days 28, 29, and 30).
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, AHR is measured using a whole-body plethysmograph in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Following AHR measurement, mice are euthanized, and BAL fluid is collected. Total and differential cell counts (e.g., eosinophils, lymphocytes) are performed.
-
Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid are measured by ELISA.
-
Histological Analysis: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) to assess inflammation and mucus production.
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the antagonist-treated group, the vehicle-treated group, and a control group.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vivo evaluation of an LPA2 antagonist.
References
A Head-to-Head Comparison of LPA Receptor Antagonists: H2L5186303 and Ki16425
For researchers, scientists, and drug development professionals, the selection of a suitable lysophosphatidic acid (LPA) receptor antagonist is critical for investigating LPA signaling and for the development of novel therapeutics. This guide provides a comprehensive, data-driven comparison of two widely used LPA receptor antagonists: H2L5186303 and Ki16425, focusing on their distinct pharmacological profiles and applications.
Lysophosphatidic acid is a bioactive phospholipid that exerts its pleiotropic effects through a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1 through 6 (LPA1-6)[1][2]. These receptors are implicated in a multitude of physiological and pathophysiological processes, including cell proliferation, migration, inflammation, and fibrosis[1][3][4]. Consequently, LPA receptor antagonists are invaluable tools for dissecting these pathways and hold significant therapeutic potential. This guide focuses on a direct comparison of this compound, a potent and selective LPA2 receptor antagonist, and Ki16425, a well-established antagonist of LPA1 and LPA3 receptors.
At a Glance: Key Differences
| Feature | This compound | Ki16425 |
| Primary Target(s) | LPA2 | LPA1, LPA3 |
| Potency | High potency for LPA2 | Micromolar to sub-micromolar potency for LPA1 and LPA3 |
| Selectivity | Highly selective for LPA2 over LPA1 and LPA3 | Preferential for LPA1 and LPA3 with weaker activity at LPA2 |
| Primary Applications | Investigating LPA2-mediated signaling, potential therapeutic for conditions involving LPA2 dysregulation (e.g., certain cancers, inflammatory diseases) | Studying LPA1- and LPA3-mediated processes such as fibrosis, neuropathic pain, and cancer metastasis |
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of this compound and Ki16425 from various studies. These values highlight the distinct receptor-binding profiles of the two antagonists.
Table 1: In Vitro Potency (IC50/Ki) of this compound
| Receptor | Assay Type | IC50 / Ki | Reference |
| LPA2 | Calcium Mobilization | 8.9 nM (IC50) | |
| LPA3 | Calcium Mobilization | 1230 nM (IC50) | |
| LPA1 | Calcium Mobilization | 27354 nM (IC50) |
Table 2: In Vitro Potency (IC50/Ki) of Ki16425
| Receptor | Assay Type | IC50 / Ki | Reference(s) |
| LPA1 | GTPγS Binding | 0.25 µM (Ki) | |
| LPA3 | GTPγS Binding | 0.36 µM (Ki) | |
| LPA1 | Competitive Binding | 0.34 µM (Ki) | |
| LPA3 | Competitive Binding | 0.93 µM (Ki) | |
| LPA2 | Competitive Binding | 6.5 µM (Ki) |
In Vivo Efficacy and Applications
Both this compound and Ki16425 have demonstrated efficacy in various preclinical models, underscoring their value in in vivo research.
This compound:
-
Allergic Asthma: In a mouse model of ovalbumin-induced allergic asthma, intraperitoneal administration of this compound (0-50 mg/kg) suppressed airway hyper-responsiveness, levels of inflammatory cytokines (IL-4, IL-13, IFN-γ), mucus production, and the number of eosinophils and lymphocytes. The antagonist was effective when administered before either sensitization or challenge.
-
Intestinal Inflammation and Apoptosis: this compound (10 mg/kg, i.p.) has been shown to inhibit cell proliferation in intestinal crypts and promote apoptosis, suggesting a role for LPA2 in intestinal homeostasis.
Ki16425:
-
Peritoneal Sepsis: Pretreatment with Ki16425 was found to protect mice from LPS-induced mortality by reducing peritoneal neutrophil chemokine and cytokine production, liver oxidative stress, and organ injury.
-
Neuropathic Pain: Ki16425 (30 mg/kg, i.p.) has been shown to block LPA-induced neuropathic pain-like behaviors in mice.
-
Cancer: Oral administration of a Ki16425 analog, Ki16198, inhibited tumor growth and metastasis in a pancreatic cancer model. Ki16425 has also been shown to induce apoptosis and inhibit glycolysis in T cell lymphoma.
Signaling Pathways
The distinct therapeutic and research applications of this compound and Ki16425 stem from their selective antagonism of LPA receptors that couple to different downstream signaling cascades.
References
Validating H2L5186303 Specificity: A Comparative Guide Using LPA2 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction to H2L5186303 and LPA2
This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor involved in diverse physiological and pathological processes, including cell proliferation, migration, and inflammation. Validating the on-target specificity of this compound is crucial for its development as a therapeutic agent. The use of LPA2 knockout (Lpar2-/-) mice provides a definitive biological system to assess the compound's mechanism of action. By comparing the effects of this compound in wild-type (WT) and LPA2 knockout mice, researchers can confirm that its pharmacological activity is mediated through the intended target.
LPA Signaling Pathway
The following diagram illustrates the classical LPA signaling pathway, highlighting the role of the LPA2 receptor and the inhibitory action of this compound.
Experimental Data Summary
The following tables summarize the expected quantitative data from a hypothetical study validating this compound specificity in a mouse model of ovalbumin-induced allergic asthma, a condition where LPA2 signaling is implicated. The experimental design is adapted from studies on other LPA2 antagonists and this compound's known effects.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)
| Treatment Group | Genotype | Penh (at 50 mg/mL methacholine) | % Inhibition of AHR |
| Vehicle | Wild-Type | 4.5 ± 0.5 | - |
| This compound (1 mg/kg) | Wild-Type | 2.0 ± 0.3 | 55.6% |
| Vehicle | LPA2-/- | 2.2 ± 0.4 | - |
| This compound (1 mg/kg) | LPA2-/- | 2.1 ± 0.3 | 4.5% (not significant) |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Genotype | Total Cells (x10^5) | Eosinophils (x10^4) |
| Vehicle | Wild-Type | 8.2 ± 1.1 | 5.1 ± 0.8 |
| This compound (1 mg/kg) | Wild-Type | 3.5 ± 0.6 | 1.9 ± 0.4 |
| Vehicle | LPA2-/- | 3.8 ± 0.7 | 2.0 ± 0.5 |
| This compound (1 mg/kg) | LPA2-/- | 3.6 ± 0.5 | 1.8 ± 0.3 |
Table 3: Comparison with an Alternative LPA2 Antagonist
| Compound | Target(s) | IC50 (LPA2) | In Vivo Efficacy Model | Reference |
| This compound | LPA2 | 8.9 nM | Allergic Asthma | [1][2][3] |
| UCM-14216 | LPA2 | 1.9 µM (functional assay) | Spinal Cord Injury | [4][5] |
| GRI977143 (Agonist) | LPA2 | - | Allergic Asthma |
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model
This protocol is adapted from established models of allergic airway inflammation.
Animals:
-
Wild-type and LPA2 knockout (Lpar2-/-) mice on a C57BL/6 background, 8-10 weeks old.
Sensitization:
-
On days 0 and 7, intraperitoneally (i.p.) inject mice with 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in 200 µL of saline.
Challenge:
-
From day 14 to day 16, expose mice to an aerosol of 1% OVA in saline for 30 minutes each day.
Treatment:
-
Administer this compound (1 mg/kg, i.p.) or vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) 30 minutes prior to each OVA challenge.
Measurement of Airway Hyperresponsiveness (AHR)
-
24 hours after the final OVA challenge, assess AHR using a whole-body plethysmograph.
-
Record baseline Penh values for 5 minutes.
-
Expose mice to nebulized saline followed by increasing concentrations of methacholine (3.125, 6.25, 12.5, 25, and 50 mg/mL).
-
Record Penh values for 5 minutes after each nebulization.
Bronchoalveolar Lavage (BAL) and Cell Counting
-
Immediately after AHR measurement, euthanize mice.
-
Expose the trachea and cannulate it with a 20-gauge catheter.
-
Lavage the lungs with 1 mL of ice-cold PBS three times.
-
Centrifuge the collected BAL fluid (BALF) at 1500 rpm for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with May-Grünwald-Giemsa for differential cell counting.
Lung Histology
-
After BAL, perfuse the lungs with 10 mL of PBS via the right ventricle.
-
Instill the lungs with 4% paraformaldehyde and immerse in the same fixative overnight.
-
Embed the fixed lung tissue in paraffin and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucus production.
Experimental Workflow
The following diagram outlines the logical flow of the experiment to validate the specificity of this compound.
Conclusion
The gold standard for validating the on-target specificity of a pharmacological agent is to demonstrate a lack of efficacy in a genetic knockout of the intended target. In the case of this compound, its anti-inflammatory effects in a disease model, such as allergic asthma, should be significantly attenuated or absent in LPA2 knockout mice compared to wild-type controls. The experimental framework provided in this guide offers a clear and robust methodology for conducting such a validation study. The expected results, as outlined in the data tables, would provide strong evidence for the specific on-target activity of this compound, a critical step in its preclinical and clinical development.
References
- 1. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
H2L5186303: A Comparative Guide to its Selectivity for the LPA2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist H2L5186303, focusing on its selectivity for the lysophosphatidic acid (LPA) receptor 2 (LPA2) over other LPA receptor subtypes. The information presented is supported by experimental data to aid in research and drug development decisions.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been primarily characterized using LPA-elicited calcium mobilization assays. This compound demonstrates potent and selective antagonism for the LPA2 receptor.
| Receptor Subtype | This compound IC50 (nM) | Fold Selectivity vs. LPA2 |
| LPA1 | 27354[1] | ~3073x |
| LPA2 | 8.9[1] | 1x |
| LPA3 | 1230[1] | ~138x |
| LPA4 | Data not available | - |
| LPA5 | Data not available | - |
| LPA6 | Data not available | - |
Table 1: this compound IC50 Values against LPA Receptors. The half-maximal inhibitory concentration (IC50) values were determined in a functional assay measuring the inhibition of LPA-induced calcium mobilization.
Experimental Protocols
The data presented in this guide was obtained through a calcium mobilization assay. Below is a detailed methodology representative of such an experiment.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by LPA receptor activation. LPA receptors, including LPA2, often couple to Gq proteins, which activate phospholipase C, leading to the production of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores.
Objective: To determine the potency and selectivity of this compound by measuring its ability to inhibit LPA-induced calcium flux in cells expressing specific LPA receptor subtypes.
Materials:
-
Cell Lines: CHO or HEK293 cells stably expressing individual human LPA receptor subtypes (LPA1, LPA2, LPA3, etc.).
-
Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid.
-
LPA (agonist): 1-oleoyl-LPA.
-
This compound (antagonist): Stock solution in DMSO.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Plating: Seed the LPA receptor-expressing cells into 96-well microplates at a density of 40,000 to 80,000 cells per well and culture overnight to allow for attachment.[2]
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM in assay buffer. The final concentration of Fluo-4 AM is typically between 2-5 µM. Pluronic F-127 (0.02-0.04%) can be included to aid in dye solubilization.[3]
-
Remove the culture medium from the cells and add the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with the assay buffer to remove extracellular dye.
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Calcium Flux Measurement:
-
Place the microplate into the fluorescence plate reader, which is set to the appropriate excitation (e.g., 494 nm) and emission (e.g., 516 nm) wavelengths for Fluo-4.
-
Establish a stable baseline fluorescence reading for each well.
-
Add a pre-determined concentration of LPA (typically the EC80, the concentration that elicits 80% of the maximal response) to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes). The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (peak fluorescence minus baseline fluorescence) is calculated for each well.
-
The data is normalized to the response of the LPA-only control (0% inhibition) and a no-LPA control (100% inhibition).
-
The IC50 value for this compound is determined by plotting the percent inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic equation.
-
LPA Receptor Signaling Pathways
Lysophosphatidic acid receptors are G protein-coupled receptors (GPCRs) that, upon activation by LPA, initiate a variety of intracellular signaling cascades. The specific G proteins that each receptor subtype couples to dictates the downstream cellular response. This compound selectively blocks the initiation of these pathways at the LPA2 receptor.
Figure 1: LPA Receptor G Protein Coupling and Downstream Signaling. This diagram illustrates the primary G protein families that each LPA receptor subtype couples with to initiate various intracellular signaling cascades.
LPA2-Specific Signaling Pathway
This compound acts as an antagonist at the LPA2 receptor, thereby inhibiting its downstream signaling. The LPA2 receptor couples to Gi/o, Gq/11, and G12/13 G proteins, leading to a range of cellular responses including cell survival, proliferation, and migration.
Figure 2: this compound Inhibition of the LPA2 Signaling Cascade. This diagram details the signaling pathways initiated by LPA2 activation and illustrates the inhibitory action of this compound at the receptor level.
Experimental Workflow for Antagonist Characterization
The process of characterizing a receptor antagonist like this compound involves a systematic workflow from cell preparation to data analysis.
Figure 3: Workflow for Calcium Mobilization Assay. This flowchart outlines the key steps involved in determining the inhibitory potency of a compound against an LPA receptor.
References
A Comparative Analysis of LPA2 Receptor Antagonists: H2L5186303 vs. C35
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent antagonists of the Lysophosphatidic Acid Receptor 2 (LPA2): H2L5186303 and C35. This document synthesizes available experimental data to objectively compare their performance, offering insights into their potential applications in research and drug development.
Introduction to LPA2 and its Antagonists
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including LPA2. The LPA2 receptor is implicated in various physiological and pathophysiological processes, such as cell proliferation, migration, and inflammation, making it a compelling target for therapeutic intervention in diseases like cancer and fibrosis. This compound and C35 are two selective antagonists developed to probe the function of LPA2 and for its potential as a drug target.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for this compound and C35, focusing on their in vitro efficacy and selectivity.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | C35 (LPA2 antagonist 1) | Reference |
| LPA2 IC50 | 8.9 nM | 17 nM | [1] |
| LPA1 IC50 | 27354 nM | > 50,000 nM | [1][2] |
| LPA3 IC50 | 1230 nM | > 50,000 nM | [1][2] |
| Selectivity (LPA1/LPA2) | ~3073-fold | >2941-fold | - |
| Selectivity (LPA3/LPA2) | ~138-fold | >2941-fold | - |
Table 2: Physicochemical Properties
| Property | This compound | C35 (LPA2 antagonist 1) | Reference |
| Molecular Formula | C26H20N2O8 | C20H23Cl2N5O2S2 | |
| Molecular Weight | 488.45 g/mol | 500.5 g/mol | |
| Solubility | Soluble to 100 mM in DMSO | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml |
In Vivo and Preclinical Data
This compound
In a preclinical study using a mouse model of ovalbumin (OVA)-induced allergic asthma, this compound demonstrated significant efficacy. When administered before OVA sensitization and challenge, it suppressed airway hyperresponsiveness, reduced inflammatory cytokine levels, inhibited mucin production, and decreased the number of eosinophils in bronchoalveolar lavage fluid. These findings suggest a potential therapeutic role for LPA2 antagonism in allergic airway inflammation.
C35
Currently, there is a lack of publicly available in vivo efficacy and pharmacokinetic data for C35. While its in vitro profile is promising, further preclinical development is necessary to ascertain its in vivo activity and therapeutic potential.
Experimental Protocols
Calcium Mobilization Assay (for IC50 Determination)
This assay is a common method to determine the potency of receptor antagonists.
Principle: LPA2 activation by LPA leads to an increase in intracellular calcium concentration. An antagonist will inhibit this calcium influx in a dose-dependent manner.
General Protocol:
-
Cell Culture: Cells stably expressing the human LPA2 receptor (e.g., RH7777 cells) are seeded into 96-well or 384-well plates and cultured to an appropriate confluency.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or C35) for a defined period.
-
LPA Stimulation: An EC80 concentration of LPA is added to the wells to stimulate the LPA2 receptor.
-
Signal Detection: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of the LPA-induced calcium response against the antagonist concentration.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of an antagonist to inhibit LPA-induced cell migration.
Principle: LPA acts as a chemoattractant, inducing the migration of cells through a porous membrane. An LPA2 antagonist is expected to block this migratory response.
General Protocol:
-
Cell Preparation: The cells of interest (e.g., cancer cells expressing LPA2) are serum-starved for several hours.
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well of a multi-well plate. The lower chamber is filled with media containing LPA as a chemoattractant.
-
Cell Seeding: The serum-starved cells, pre-incubated with the antagonist (this compound or C35) or vehicle control, are seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a sufficient time to allow for cell migration.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the extracted dye.
Signaling Pathways and Experimental Workflows
LPA2 Signaling Pathway
Activation of the LPA2 receptor by LPA initiates a cascade of intracellular signaling events primarily through the coupling to Gαq, Gαi/o, and Gα12/13 proteins. These pathways regulate a multitude of cellular functions.
References
H2L5186303 vs. LPA2 Agonists: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of H2L5186303, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), with that of various LPA2 receptor agonists. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes critical signaling pathways and workflows to facilitate an objective evaluation of these compounds.
Executive Summary
This compound is a highly selective antagonist for the LPA2 receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. Its dysregulation has been linked to cancer, fibrosis, and asthma. In contrast, LPA2 agonists activate the receptor, initiating downstream signaling cascades.
Experimental evidence, particularly from studies in allergic asthma, suggests that the antagonist this compound may offer superior therapeutic efficacy by suppressing pro-inflammatory and pro-fibrotic pathways. While LPA2 agonists have shown some protective effects in specific contexts, such as radiation-induced injury, their broader therapeutic potential is a subject of ongoing research, with some studies indicating contradictory effects depending on the model and experimental conditions.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and representative LPA2 agonists.
Table 1: In Vitro Potency and Selectivity
| Compound | Type | Target | IC50 / EC50 | Selectivity | Assay | Reference |
| This compound | Antagonist | LPA2 | IC50: 8.9 nM | Selective for LPA2 over LPA1 (IC50: 27354 nM) and LPA3 (IC50: 1230 nM) | LPA-elicited Calcium Mobilization | [1] |
| GRI977143 | Agonist | LPA2 | EC50: 3.3 µM | Specific for LPA2 | Not specified | [2] |
| DBIBB | Agonist | LPA2 | EC50: ~100 nM | Specific agonist, does not activate or inhibit LPA1/3/4/5 | Not specified | [3] |
Table 2: In Vivo Efficacy in a Mouse Model of Allergic Asthma
| Compound (Treatment Regimen) | Outcome Measure | Result | Reference |
| This compound (Before sensitization & challenge) | Airway Hyperresponsiveness (AHR) | Strong suppression | [4][5] |
| Inflammatory Cytokine Levels | Strong suppression | ||
| Mucin Production | Strong suppression | ||
| Eosinophil Numbers | Strong suppression | ||
| GRI977143 (Before challenge) | Airway Hyperresponsiveness (AHR) | Significant suppression | |
| Inflammatory Cytokine Levels | Ameliorated | ||
| Mucin Production | Ameliorated | ||
| Eosinophil and Lymphocyte Counts | Ameliorated |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Calcium Mobilization Assay
This assay is used to determine the potency of LPA2 receptor agonists and antagonists by measuring changes in intracellular calcium concentration upon receptor activation or inhibition.
-
Cell Culture: Cells stably expressing the human LPA2 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.
-
Compound Addition:
-
Agonist Mode: Serial dilutions of the LPA2 agonist are added to the wells.
-
Antagonist Mode: Cells are pre-incubated with serial dilutions of the antagonist (e.g., this compound) for a defined period before the addition of a fixed concentration of an LPA2 agonist (typically at its EC80 concentration).
-
-
Signal Detection: Fluorescence changes are measured immediately after compound addition using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The change in fluorescence intensity is used to calculate the concentration-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of LPA2 modulators on cell viability and proliferation.
-
Cell Seeding: Cells of interest (e.g., cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (this compound or an LPA2 agonist) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Results are often expressed as a percentage of the vehicle-treated control.
Cell Migration Assay (Transwell or Wound Healing/Scratch Assay)
These assays evaluate the impact of LPA2 modulators on cell motility.
-
Transwell Assay (Boyden Chamber):
-
Chamber Setup: Transwell inserts with a porous membrane (pore size appropriate for the cell type, e.g., 8 µm) are placed in a 24-well plate. The lower chamber contains a chemoattractant (e.g., LPA).
-
Cell Seeding: Cells, pre-treated with the test compound or vehicle, are seeded into the upper chamber in serum-free media.
-
Incubation: The plate is incubated for a period sufficient to allow cell migration through the membrane (e.g., 4-24 hours).
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
-
Wound Healing (Scratch) Assay:
-
Monolayer Culture: Cells are grown to confluence in a multi-well plate.
-
"Wound" Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris, and media containing the test compound or vehicle is added.
-
Imaging: The "wound" area is imaged at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Analysis: The rate of wound closure is quantified by measuring the change in the cell-free area over time.
-
Mandatory Visualizations
LPA2 Receptor Signaling Pathway
Caption: LPA2 receptor signaling pathways activated by agonists and inhibited by this compound.
General Experimental Workflow for Compound Efficacy Testing
Caption: A generalized workflow for the preclinical evaluation of this compound and LPA2 agonists.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Mitigation of the Gastrointestinal and Hematopoietic Acute Radiation Syndromes by a Novel LPA2 Receptor-specific Non-lipid Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of H2L5186303 Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of H2L5186303, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), with other G-Protein Coupled Receptors (GPCRs). The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and to provide essential experimental details for its characterization.
Summary of this compound Cross-Reactivity
This compound has been identified as a highly potent and selective antagonist for the human LPA2 receptor. Its cross-reactivity has been primarily characterized against other members of the lysophosphatidic acid (LPA) receptor family, namely LPA1 and LPA3.
The inhibitory activity of this compound was determined using an LPA-elicited calcium mobilization assay. The resulting IC50 values demonstrate a significant selectivity for LPA2 over LPA1 and LPA3.
| Receptor | IC50 (nM) | Selectivity vs. LPA2 |
| LPA2 | 8.9[1] | - |
| LPA3 | 1230[1] | ~138-fold |
| LPA1 | 27354[1] | ~3073-fold |
Table 1: Cross-reactivity of this compound against LPA1, LPA2, and LPA3 receptors.
Note: At present, comprehensive screening data for this compound against a broader panel of GPCRs is not publicly available. Commercial services such as the Eurofins SafetyScreen panels offer broad GPCR screening to assess off-target activities, which could provide a more complete selectivity profile for this compound.[2][3]
Signaling Pathways of LPA Receptors
LPA receptors (LPA1, LPA2, and LPA3) are known to couple to multiple G protein families, leading to the activation of diverse downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism by compounds like this compound. The primary G protein families coupled to these receptors are Gq/11, Gi/o, and G12/13.
Caption: LPA Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's activity.
LPA-Elicited Calcium Mobilization Assay
This functional assay is used to determine the potency of antagonists by measuring their ability to inhibit the increase in intracellular calcium triggered by the agonist, LPA.
Caption: Calcium Mobilization Assay Workflow.
Protocol Details:
-
Cell Culture:
-
HEK293 cells stably or transiently expressing the human LPA1, LPA2, or LPA3 receptor are seeded into black-walled, clear-bottom 96-well plates and cultured to near confluence.
-
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C. Probenecid may be included to prevent dye leakage.
-
-
Compound Incubation:
-
After dye loading, the cells are washed with an assay buffer.
-
Varying concentrations of this compound are added to the wells, and the plate is incubated for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument with integrated liquid handling.
-
A baseline fluorescence reading is taken before the addition of an agonist.
-
An EC80 concentration of LPA is then added to stimulate the receptors.
-
The change in fluorescence, corresponding to the intracellular calcium concentration, is monitored in real-time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The data are normalized to the response of cells treated with LPA alone (0% inhibition) and untreated cells (100% inhibition).
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
Protocol Details:
-
Membrane Preparation:
-
Cells expressing the target LPA receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled LPA receptor ligand (e.g., [3H]-LPA) and varying concentrations of the unlabeled competitor, this compound.
-
Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of an unlabeled LPA receptor agonist.
-
The reaction is incubated to equilibrium (e.g., 60-90 minutes at room temperature).
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
IC50 values are determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
References
Validating H2L5186303's Therapeutic Potential: A Comparative Guide to its LPA2-Targeted Effects Using siRNA Knockdown
For Immediate Release
This guide provides a comprehensive comparison of the LPA2 receptor antagonist H2L5186303 with other alternatives, supported by experimental data validating its mechanism of action through siRNA knockdown of the LPA2 receptor. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Introduction
Lysophosphatidic acid (LPA) is a signaling phospholipid that plays a crucial role in various cancers by promoting cell proliferation, survival, and migration. These effects are mediated through a family of G protein-coupled receptors, with the LPA2 receptor being a key player in the pathology of several cancers, including ovarian and gastric cancer. This compound is a potent and selective antagonist of the LPA2 receptor, showing promise as a therapeutic agent. This guide details the experimental validation of this compound's on-target effects using siRNA-mediated knockdown of LPA2 and compares its performance with other LPA receptor antagonists.
This compound Performance and Comparison
This compound demonstrates high potency and selectivity for the LPA2 receptor. Its efficacy in inhibiting cancer cell processes is directly linked to its antagonism of LPA2, a finding substantiated by studies utilizing siRNA to silence the LPA2 gene.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a comparative LPA receptor antagonist, Ki16425.
| Compound | Target(s) | IC50 / Ki (nM) | Assay Type | Reference |
| This compound | LPA2 | IC50: 8.9 | Calcium mobilization | [1] |
| LPA1 | IC50: 27354 | Calcium mobilization | [1] | |
| LPA3 | IC50: 1230 | Calcium mobilization | [1] | |
| Ki16425 | LPA1 | Ki: 340 | Inositol phosphate production | [2] |
| LPA2 | Ki: 6500 | Inositol phosphate production | [3] | |
| LPA3 | Ki: 930 | Inositol phosphate production |
Table 1: Potency and Selectivity of LPA Receptor Antagonists.
| Cell Line | Treatment | Effect | Validation Method | Key Finding | Reference |
| Ovarian Cancer Cells | This compound | Inhibition of Entosis | LPA2 siRNA knockdown | This compound and LPA2 siRNA showed similar strong inhibitory effects on LPA-mediated entosis. | |
| Intestinal Organoids | This compound | Blocked enteroid growth and compromised survival | LPA2 antagonist treatment | This compound treatment phenocopied the effects of LPA2 loss. | |
| RBL-2H3 Mast Cells | This compound | Inhibition of antigen-induced degranulation | In vitro degranulation assay | This compound inhibited β-hexosaminidase release in a concentration-dependent manner. |
Table 2: Experimental Validation of this compound Effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
siRNA Knockdown of LPA2
This protocol outlines the general steps for transiently knocking down the LPA2 receptor in cancer cell lines.
Materials:
-
Target cancer cell line (e.g., OVCAR-3, SKOV-3)
-
LPA2-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for Western blotting or qRT-PCR
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of siRNA (LPA2-specific or control) in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the media from the cells and wash once with PBS.
-
Add the 200 µL siRNA-lipid complex to each well.
-
Add 800 µL of complete growth medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess the knockdown efficiency at the protein level by Western blotting or at the mRNA level by qRT-PCR.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells treated with this compound, control, or other inhibitors.
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or other compounds for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
The following diagrams illustrate the LPA2 signaling pathway, the experimental workflow for validating this compound's effects, and the logical relationship of its on-target activity.
References
H2L5186303: A Comparative Review of a Selective LPA2 Receptor Antagonist in Preclinical Models
For Immediate Release
This publication guide provides a comprehensive comparative analysis of H2L5186303, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the LPA2 receptor in various disease models. The guide synthesizes key experimental data, details methodologies for pivotal studies, and visually represents complex biological pathways and workflows.
This compound has demonstrated significant efficacy in preclinical models of allergic asthma, where it has been compared directly with the LPA2 receptor agonist GRI977143. This guide will focus on the findings from these comparative studies, presenting quantitative data in a clear, tabular format to facilitate objective assessment of this compound's performance.
Molecular Profile and Selectivity
This compound is a potent and selective antagonist for the LPA2 receptor, exhibiting significantly lower affinity for other LPA receptor subtypes.[1][2] In contrast, GRI977143 is a selective non-lipid agonist for the LPA2 receptor.[3][4] The selectivity profile of these compounds is crucial for interpreting their biological effects and is summarized below.
| Compound | Target Receptor | Potency (IC50/EC50) | Selectivity | Reference |
| This compound | LPA2 | IC50 = 8.9 nM | >138-fold vs LPA3>3073-fold vs LPA1 | |
| GRI977143 | LPA2 | EC50 = 3.3 µM | Selective for LPA2; does not activate other LPA GPCRs at concentrations up to 10 µM |
Comparative Efficacy in an Ovalbumin-Induced Allergic Asthma Model
A key study by Lee et al. (2022) provides a direct comparison of the LPA2 antagonist this compound and the LPA2 agonist GRI977143 in a murine model of ovalbumin (OVA)-induced allergic asthma. The study elucidates the differential effects of antagonizing versus agonizing the LPA2 receptor on key pathological features of asthma.
Data Summary Tables
The following tables summarize the quantitative data extracted from the aforementioned study, comparing the effects of this compound and GRI977143 on various asthma-related parameters.
Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^5) | Macrophages (x10^5) | Eosinophils (x10^5) | Lymphocytes (x10^5) | Neutrophils (x10^5) |
| Control (PBS) | 1.2 ± 0.1 | 1.1 ± 0.1 | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.01 ± 0.00 |
| OVA | 4.5 ± 0.3 | 2.5 ± 0.2 | 1.5 ± 0.2 | 0.4 ± 0.05 | 0.1 ± 0.02 |
| OVA + this compound (Sensitization) | 2.0 ± 0.2 | 1.5 ± 0.1 | 0.3 ± 0.04 | 0.15 ± 0.02 | 0.05 ± 0.01 |
| OVA + this compound (Challenge) | 2.2 ± 0.3 | 1.6 ± 0.2 | 0.4 ± 0.05 | 0.18 ± 0.03 | 0.06 ± 0.01 |
| OVA + GRI977143 (Sensitization) | 4.2 ± 0.4 | 2.3 ± 0.3 | 1.4 ± 0.2 | 0.38 ± 0.04 | 0.09 ± 0.02 |
| OVA + GRI977143 (Challenge) | 2.5 ± 0.3 | 1.8 ± 0.2 | 0.5 ± 0.06 | 0.2 ± 0.03 | 0.07 ± 0.01 |
Data are presented as mean ± SEM, extracted from figures in Lee et al. (2022).
Table 2: Effect on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Penh (at 50 mg/mL Methacholine) |
| Control (PBS) | 2.5 ± 0.3 |
| OVA | 7.8 ± 0.6 |
| OVA + this compound (Sensitization) | 4.0 ± 0.4 |
| OVA + this compound (Challenge) | 4.5 ± 0.5 |
| OVA + GRI977143 (Sensitization) | 7.5 ± 0.7 |
| OVA + GRI977143 (Challenge) | 5.0 ± 0.6 |
Penh (Enhanced Pause) is an index of airway obstruction. Data are presented as mean ± SEM, extracted from figures in Lee et al. (2022).
Table 3: Effect on Th2 Cytokine mRNA Expression in BALF
| Treatment Group | Relative IL-4 mRNA Expression | Relative IL-13 mRNA Expression |
| Control (PBS) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| OVA | 4.2 ± 0.4 | 3.8 ± 0.3 |
| OVA + this compound (Sensitization) | 1.8 ± 0.2 | 1.5 ± 0.2 |
| OVA + this compound (Challenge) | 2.0 ± 0.3 | 1.7 ± 0.2 |
| OVA + GRI977143 (Sensitization) | 4.0 ± 0.5 | 3.6 ± 0.4 |
| OVA + GRI977143 (Challenge) | 2.5 ± 0.3 | 2.2 ± 0.3 |
Data are presented as mean ± SEM relative to the control group, extracted from figures in Lee et al. (2022).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice
This model is a standard method for inducing allergic airway inflammation that mimics key features of human asthma.
-
Sensitization: Female BALB/c mice (6-8 weeks old) are sensitized by intraperitoneal (i.p.) injections of 20 µg ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide on days 0 and 14.
-
Drug Administration (Sensitization Phase): For sensitization-phase drug administration, this compound (1 mg/kg) or GRI977143 (1 mg/kg) is administered i.p. 30 minutes before each OVA sensitization.
-
Challenge: From day 21 to 23, mice are challenged with an aerosol of 1% OVA in phosphate-buffered saline (PBS) for 30 minutes.
-
Drug Administration (Challenge Phase): For challenge-phase drug administration, this compound (1 mg/kg) or GRI977143 (1 mg/kg) is administered i.p. 30 minutes before each OVA challenge.
-
Assessment: 24 hours after the final OVA challenge, various parameters are assessed, including airway hyperresponsiveness, bronchoalveolar lavage fluid analysis, and lung histology.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and is measured as the degree of bronchoconstriction in response to a stimulus.
-
Method: Unrestrained whole-body plethysmography is used to measure AHR to increasing concentrations of aerosolized methacholine.
-
Procedure: Mice are placed in the plethysmography chamber and exposed to nebulized PBS (baseline) followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL).
-
Data Analysis: The enhanced pause (Penh) value, a dimensionless index that correlates with airway resistance, is recorded and used to quantify AHR.
Bronchoalveolar Lavage Fluid (BALF) Analysis
BALF is collected to analyze the inflammatory cell infiltrate in the airways.
-
Collection: After euthanasia, the trachea is cannulated, and the lungs are lavaged with a fixed volume of PBS.
-
Total and Differential Cell Counts: The collected BALF is centrifuged, and the cell pellet is resuspended. Total cell numbers are determined using a hemocytometer. For differential cell counts, cytospin preparations are stained with May-Grünwald-Giemsa, and macrophages, eosinophils, lymphocytes, and neutrophils are counted under a microscope.
-
Cytokine Analysis: The supernatant from the centrifuged BALF can be used to measure cytokine levels. In the cited study, mRNA expression of cytokines in the BALF cell pellet was quantified using real-time quantitative PCR (RT-qPCR).
Lung Histology
Histological analysis of lung tissue is performed to assess airway inflammation and remodeling.
-
Tissue Preparation: Lungs are perfused, fixed in 10% formalin, and embedded in paraffin.
-
Staining: Lung sections are stained with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.
-
Analysis: The stained sections are examined microscopically to assess the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway relevant to the action of this compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of H2L5186303
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of the research chemical H2L5186303. Given the absence of a specific Safety Data Sheet (SDS) in publicly available resources, these procedures are based on general best practices for laboratory chemical waste management. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for guidance and ensure compliance with all local, state, and federal regulations.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for understanding its handling and disposal requirements.
| Property | Value |
| Chemical Formula | C₂₆H₂₀N₂O₈ |
| Molecular Weight | 488.45 g/mol |
| Solubility | Soluble to 100 mM in DMSO |
| Storage Temperature | +4°C |
Experimental Protocols: Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound in both solid form and as a solution in Dimethyl Sulfoxide (DMSO).
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following minimum PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[1][2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Disposal of Solid this compound Waste
Solid this compound waste includes the pure compound and any materials, such as weigh boats or contaminated gloves, that have come into contact with the solid.
Methodology:
-
Segregation: Do not mix solid this compound waste with other types of waste. It should be treated as chemical waste.
-
Containerization:
-
Place the solid waste in a clearly labeled, leak-proof container.[3] The original product container can be used if it is in good condition.
-
The container must be securely sealed to prevent spills.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must clearly state "Hazardous Waste" and list the chemical name: this compound.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.[4]
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Collection:
-
Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service.[5]
-
Disposal of this compound in DMSO Solution
Solutions of this compound in DMSO must be handled as hazardous liquid waste. DMSO can facilitate the absorption of other chemicals through the skin, necessitating careful handling.
Methodology:
-
Segregation:
-
Collect this compound in DMSO solutions in a dedicated waste container.
-
Do not mix with aqueous or halogenated solvent waste unless permitted by your institution's EHS guidelines.
-
-
Containerization:
-
Use a compatible, leak-proof container with a secure screw-top cap. Glass or polyethylene containers are generally suitable for DMSO solutions.
-
Do not fill the container to more than 90% capacity to allow for expansion.
-
-
Labeling:
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include the chemical names and approximate concentrations of all components (this compound and Dimethyl Sulfoxide).
-
-
Storage:
-
Store the liquid waste container in secondary containment, such as a spill tray, to prevent the spread of any potential leaks.
-
Keep the container in a well-ventilated area, away from sources of ignition.
-
-
Collection:
-
Once the container is full, or in accordance with your institution's policies, request a waste pickup from your EHS department.
-
Visual Guidance: Disposal Workflow and Logical Relationships
To further clarify the proper disposal procedures, the following diagrams illustrate the key decision-making processes and workflows.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling H2L5186303
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of H2L5186303. Given the absence of a specific Safety Data Sheet (SDS), a cautious approach is mandated, treating the compound as potentially hazardous due to its high biological potency. This compound is a potent and selective lysophosphatidic acid 2 (LPA2) receptor antagonist.[1][2]
Personal Protective Equipment (PPE)
Due to the lack of comprehensive toxicological data for this compound, all handling procedures must be conducted with strict adherence to PPE protocols to minimize exposure. As this compound is soluble in Dimethyl Sulfoxide (DMSO), the following PPE is required, taking into account the properties of both the compound and the solvent. DMSO can facilitate the absorption of dissolved substances through the skin.[3]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemically resistant gloves. Recommended outer glove materials include butyl rubber, fluoroelastomer, or neoprene.[3] | To prevent skin contact. Standard nitrile gloves can degrade when exposed to DMSO and are not recommended as the primary barrier.[3] |
| Eye Protection | Chemical safety goggles and a full-face shield. | To protect eyes and face from splashes of the solution. |
| Body Protection | A long-sleeved, impermeable lab coat or gown with closed cuffs. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of aerosolization or if handling the powder form outside of a containment unit. | To prevent inhalation of the compound, especially given its potency. |
Operational Plan: Handling Procedures
All procedures should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and to contain any potential spills.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound at +4°C in a tightly sealed container.
-
Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Preparation of Solutions:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Prepare the work area within a chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If starting from a solid, weigh the required amount in a containment balance or in a fume hood to avoid inhalation of the powder.
-
Dissolving: this compound is soluble up to 100 mM in DMSO. Add the solvent to the solid slowly to avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Experimental Use:
-
When using the this compound solution, handle it with the same level of precaution as during preparation.
-
Avoid direct contact with skin and eyes.
-
After use, decontaminate all surfaces and equipment that may have come into contact with the compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Place contaminated items such as gloves, bench paper, and pipette tips in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocols
While specific experimental protocols will vary, the following general methodology should be followed for any experiment involving this compound.
Cell-Based Assays:
-
Culture cells to the desired confluency.
-
Prepare a working solution of this compound by diluting the stock solution in the appropriate cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound at the desired final concentration.
-
Incubate the cells for the specified time period under appropriate conditions.
-
Following incubation, proceed with the specific assay to measure the desired biological endpoint.
Visualizations
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
